1-Chloro-2-fluoro-4-methyl-5-nitrobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-fluoro-4-methyl-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c1-4-2-6(9)5(8)3-7(4)10(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEMBGOGKOKTDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459039 | |
| Record name | 1-CHLORO-2-FLUORO-4-METHYL-5-NITROBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118664-99-6 | |
| Record name | 1-CHLORO-2-FLUORO-4-METHYL-5-NITROBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene
CAS Number: 118664-99-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene, a halogenated nitroaromatic compound. Due to the limited availability of experimental data for this specific isomer, this document combines computational data with established chemical principles to offer insights into its properties, synthesis, and potential applications in research and development, particularly in the field of medicinal chemistry.
Chemical and Physical Properties
The physicochemical properties of this compound are crucial for its handling, reactivity assessment, and potential application in synthetic chemistry. The data presented below is primarily based on computational models from publicly available databases, offering a valuable starting point for experimental design.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClFNO₂ | PubChem[1] |
| Molecular Weight | 189.57 g/mol | PubChem[1] |
| CAS Number | 118664-99-6 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich |
| Purity | 97% (commercially available) | Sigma-Aldrich |
| XLogP3 | 2.8 | PubChem[1] |
| Topological Polar Surface Area | 45.8 Ų | PubChem[1] |
| Monoisotopic Mass | 188.9992843 Da | PubChem[1] |
| Storage Temperature | Room Temperature | Sigma-Aldrich |
Note on Isomers: It is important to distinguish this compound from its isomers, which may have different properties and reactivity. Other related isomers include:
-
1-Chloro-5-fluoro-2-methyl-4-nitrobenzene: CAS 112108-73-3[2][3]
-
1-Chloro-4-fluoro-2-methyl-5-nitrobenzene: CAS 170098-88-1[4][5]
Proposed Synthesis Protocol
Experimental Protocol: Nitration of 1-chloro-2-fluoro-4-methylbenzene
Objective: To synthesize this compound.
Materials:
-
1-chloro-2-fluoro-4-methylbenzene
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 1-chloro-2-fluoro-4-methylbenzene to the cooled sulfuric acid with continuous stirring.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of the starting material in sulfuric acid, maintaining the temperature between 0 and 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time (monitoring by TLC is recommended to determine completion).
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Extract the product into an organic solvent such as dichloromethane or diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and remove the solvent under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
Potential Applications in Drug Development
Halogenated nitroaromatic compounds are valuable intermediates in the synthesis of pharmaceuticals. The functional groups of this compound offer several possibilities for further chemical transformations, making it a potentially useful building block in drug discovery.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, a common functional group in many bioactive molecules. This aniline derivative can then be used in a variety of coupling reactions to build more complex molecular scaffolds.
-
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing nitro and halogen groups activates the aromatic ring for nucleophilic aromatic substitution (SNAAr) reactions. This allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols, to further functionalize the molecule.
-
Cross-Coupling Reactions: The chloro substituent can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form carbon-carbon and carbon-heteroatom bonds.
Visualizations
Proposed Synthesis Workflow
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Proposed synthesis via electrophilic nitration.
Potential Reactivity Pathways
This diagram outlines the potential chemical transformations of this compound, highlighting its utility as a synthetic intermediate.
Caption: Key reaction pathways for further synthesis.
References
- 1. This compound | C7H5ClFNO2 | CID 11217718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 1-CHLORO-5-FLUORO-2-METHYL-4-NITRO-BENZENE CAS#: 112108-73-3 [m.chemicalbook.com]
- 4. 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene | C7H5ClFNO2 | CID 10352492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cenmed.com [cenmed.com]
An In-depth Technical Guide to the Physicochemical Properties of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-2-fluoro-4-methyl-5-nitrobenzene is a halogenated nitroaromatic compound. Its structure, featuring a benzene ring substituted with chloro, fluoro, methyl, and nitro groups, makes it a compound of interest in synthetic organic chemistry, potentially as an intermediate in the preparation of more complex molecules in the pharmaceutical and agrochemical industries. The precise arrangement of these functional groups dictates its reactivity and physical properties, which are critical for its handling, application, and potential biological activity. This guide provides a comprehensive overview of the available physicochemical data for this compound, alongside relevant experimental protocols and logical workflows pertinent to its study.
Physicochemical Properties
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 118664-99-6 | PubChem[1] |
| Molecular Formula | C₇H₅ClFNO₂ | PubChem[1] |
| Molecular Weight | 189.57 g/mol | PubChem[1] |
| Canonical SMILES | CC1=CC(=C(C=C1--INVALID-LINK--[O-])Cl)F | PubChem[1] |
| InChI Key | WZEMBGOGKOKTDW-UHFFFAOYSA-N | PubChem[1] |
| Computed XLogP3 | 2.8 | PubChem[1] |
| Computed Polar Surface Area | 45.8 Ų | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich[2] |
Table 2: Comparative Physicochemical Data for Isomer 1-chloro-5-fluoro-2-methyl-4-nitro-benzene
| Property | Value | Source |
| CAS Number | 112108-73-3 | ChemicalBook |
| Melting Point | 34-36 °C | ChemicalBook |
| Boiling Point | 268 °C | ChemicalBook |
| Density | 1.417 g/cm³ | ChemicalBook |
| Flash Point | 116 °C | ChemicalBook |
| Water Solubility | Slightly soluble | ChemicalBook |
Experimental Protocols
While a specific synthesis protocol for this compound is not detailed in the available literature, the synthesis of structurally related compounds provides a viable template. The following is a representative protocol for the synthesis of a chloro-fluoro-nitrotoluene isomer.
Synthesis of 2-Chloro-4-fluoro-5-nitrotoluene
This procedure details the nitration of 2-chloro-4-fluorotoluene.
Materials:
-
2-chloro-4-fluorotoluene
-
Concentrated sulfuric acid
-
Potassium nitrate (KNO₃)
-
Ice
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2-chloro-4-fluorotoluene (1.0 eq), slowly add concentrated sulfuric acid (volume relative to starting material) at 0°C.
-
Following the addition of sulfuric acid, add potassium nitrate (1.0 eq) in a single portion.
-
Allow the reaction mixture to warm to 28°C and stir overnight. The solution will gradually turn light yellow.
-
Upon completion, quench the reaction by carefully pouring the mixture into ice.
-
Extract the product with ethyl acetate (2x volume).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield the product.
Mandatory Visualizations
Due to the specific nature of this compound as a synthetic intermediate, information on its direct interaction with biological signaling pathways is unavailable. However, it is possible to represent logical workflows and general metabolic pathways relevant to this class of compounds.
General Metabolic Pathways of Nitroaromatic Compounds
Nitroaromatic compounds typically undergo metabolic transformation through two primary routes: nitroreduction and ring oxidation. These pathways can lead to detoxification or, in some cases, bioactivation to more toxic intermediates.[2][3][4]
Caption: General metabolic pathways for nitroaromatic compounds.
Experimental Workflow for Chemical Toxicity Assessment
The evaluation of a novel chemical entity like this compound for potential toxicity follows a structured workflow. This process integrates computational and in vitro methods to predict and assess risk, often as part of a tiered approach to minimize animal testing.[5]
Caption: A tiered workflow for chemical toxicity assessment.
References
- 1. This compound | C7H5ClFNO2 | CID 11217718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ab initio chemical safety assessment: A workflow based on exposure considerations and non-animal methods - PMC [pmc.ncbi.nlm.nih.gov]
1-Chloro-2-fluoro-4-methyl-5-nitrobenzene structure and synthesis.
An In-depth Technical Guide to 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene: Structure and a Proposed Synthetic Pathway
For researchers, scientists, and professionals in drug development, a comprehensive understanding of niche chemical entities is paramount. This guide provides a detailed overview of the structure and a proposed synthetic route for this compound, a substituted nitroaromatic compound with potential applications as a chemical intermediate.
Chemical Structure and Identification
This compound is a polysubstituted benzene derivative. Its structure is characterized by a benzene ring with a chlorine atom at position 1, a fluorine atom at position 2, a methyl group at position 4, and a nitro group at position 5.
The key identifiers for this compound are:
-
IUPAC Name: this compound[1]
-
CAS Number: 118664-99-6[1]
-
Molecular Formula: C₇H₅ClFNO₂[1]
-
Molecular Weight: 189.57 g/mol [1]
-
SMILES: CC1=CC(=C(C=C1--INVALID-LINK--[O-])Cl)F[1]
Proposed Synthesis of this compound
General Reaction Scheme
The proposed synthesis involves the nitration of 4-chloro-3-fluorotoluene using a nitrating agent, typically a mixture of a nitrate salt and a strong acid, such as potassium nitrate and concentrated sulfuric acid. The ortho-para directing effect of the methyl group and the meta-directing effect of the nitro group, along with the influence of the halogen substituents, would favor the formation of the desired product.
Proposed Experimental Protocol
Materials:
-
4-chloro-3-fluorotoluene
-
Concentrated sulfuric acid (98%)
-
Potassium nitrate (KNO₃)
-
Ice
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0°C, slowly add a measured quantity of 4-chloro-3-fluorotoluene to a stirred solution of concentrated sulfuric acid.
-
Maintain the temperature at 0°C and add potassium nitrate portion-wise over a period of 30 minutes, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to overnight. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice.
-
Extract the product from the aqueous mixture with ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
Quantitative Data for an Analogous Synthesis
The following table summarizes the quantitative data for the synthesis of the related isomer, 1-chloro-5-fluoro-2-methyl-4-nitro-benzene, which can serve as an estimate for the proposed synthesis.
| Parameter | Value |
| Starting Material | 2-chloro-4-fluorotoluene |
| Reagents | Concentrated H₂SO₄, KNO₃ |
| Molar Ratio (Substrate:KNO₃) | ~1:1 |
| Reaction Temperature | 0°C to 28°C |
| Reaction Time | Overnight |
| Yield | ~80% |
Visualization of the Synthetic Workflow
The logical flow of the proposed synthesis of this compound is depicted in the following diagram.
Caption: Proposed synthesis workflow for this compound.
References
Spectroscopic and Physicochemical Profile of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the available physicochemical data and predicted spectroscopic characteristics of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a centralized resource for the properties and analytical methodologies related to this compound.
Physicochemical Properties
This compound is a substituted aromatic compound with the molecular formula C₇H₅ClFNO₂.[1][2] Its structure incorporates several functional groups that influence its chemical reactivity and physical properties. A summary of its key physicochemical data is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClFNO₂ | PubChem[2] |
| Molecular Weight | 189.57 g/mol | PubChem[2] |
| CAS Number | 118664-99-6 | PubChem[2] |
| Appearance | Solid | Sigma-Aldrich |
| IUPAC Name | This compound | PubChem[2] |
Spectroscopic Data (Predicted)
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. Aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region.[3][4][5] The presence of the nitro group (NO₂) will likely give rise to strong asymmetric and symmetric stretching bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. Carbon-carbon stretching vibrations within the aromatic ring are expected in the 1600-1400 cm⁻¹ range.[3] The C-Cl and C-F stretching vibrations are anticipated to appear in the fingerprint region below 1400 cm⁻¹.
Table 2: Predicted IR Spectral Data
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| C-H Stretch (Methyl) | 2975 - 2850 |
| Asymmetric NO₂ Stretch | 1550 - 1500 |
| Symmetric NO₂ Stretch | 1350 - 1300 |
| Aromatic C=C Stretch | 1600 - 1400 |
| C-F Stretch | 1400 - 1000 |
| C-Cl Stretch | 800 - 600 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. Due to the electron-withdrawing effects of the nitro, chloro, and fluoro groups, these signals are likely to appear downfield (δ > 7.0 ppm). The methyl group protons will give rise to a singlet in the upfield region, typically around δ 2.3-2.6 ppm.
¹³C NMR: The ¹³C NMR spectrum will display seven distinct signals for the seven carbon atoms in the molecule. The carbon atoms attached to the electronegative substituents (Cl, F, NO₂) will be significantly deshielded and appear at lower field. The methyl carbon will be observed at a characteristic upfield chemical shift.
¹⁹F NMR: The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom. The chemical shift will be influenced by the electronic environment of the aromatic ring.
Table 3: Predicted NMR Spectral Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H NMR | ||
| Aromatic CH | > 7.0 | Doublet, Doublet |
| Methyl CH₃ | ~2.3 - 2.6 | Singlet |
| ¹³C NMR | ||
| C-Cl | ~125 - 135 | Singlet |
| C-F | ~150 - 165 (Doublet, ¹JCF) | Singlet |
| C-NO₂ | ~145 - 155 | Singlet |
| C-CH₃ | ~135 - 145 | Singlet |
| Aromatic CH | ~115 - 130 | Singlet |
| Methyl C | ~15 - 25 | Singlet |
| ¹⁹F NMR | ||
| Ar-F | -100 to -140 | Singlet |
Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 189. The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion, with an M+2 peak approximately one-third the intensity of the M⁺ peak. Fragmentation patterns would likely involve the loss of the nitro group (NO₂), chlorine, and other fragments.
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M]⁺ | 189 |
| [M+2]⁺ | 191 |
| [M-NO₂]⁺ | 143 |
Experimental Protocols
The following sections outline general experimental methodologies for the spectroscopic analysis of this compound.
Sample Preparation
For a solid sample, approximately 10-20 mg of the compound would be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis. For IR spectroscopy, the solid can be analyzed as a KBr pellet or as a thin film from a volatile solvent. For mass spectrometry, the sample would be dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile).
Infrared (IR) Spectroscopy
An IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. The spectrum would be recorded over the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C, and ¹⁹F NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample would be dissolved in a deuterated solvent containing a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard may be used.
Mass Spectrometry (MS)
A mass spectrum would be obtained using a mass spectrometer, likely with electron ionization (EI) or electrospray ionization (ESI). The sample, dissolved in a suitable solvent, would be introduced into the ion source. The mass analyzer would be scanned over a mass range (e.g., m/z 50-500) to detect the molecular ion and fragment ions.
Experimental Workflow
The general workflow for the spectroscopic analysis of a solid organic compound like this compound is depicted in the following diagram.
Caption: General workflow for the spectroscopic analysis of an organic compound.
This technical guide serves as a foundational resource for understanding the key characteristics of this compound. While experimental data remains to be published, the predicted spectroscopic features and outlined methodologies provide a strong basis for future analytical work and application in scientific research.
References
An In-depth Technical Guide to 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene: Properties, Synthesis, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene, a key chemical intermediate in the pharmaceutical industry. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and elucidates its critical role in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib.
Core Compound Information
Molecular Formula: C₇H₅ClFNO₂
Molecular Weight: 189.57 g/mol [1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 118664-99-6 | [1] |
| Appearance | Yellow crystalline solid | [3] |
| Melting Point | 34-36 °C | |
| Boiling Point | 268 °C | |
| Density | 1.417 g/cm³ | |
| Solubility | Sparingly soluble in water | [3] |
| LogP | 2.79 | [3] |
| Polar Surface Area | 45.82 Ų | [3] |
Synthesis Protocol
The synthesis of this compound is a critical process for its application as a pharmaceutical intermediate. A general experimental procedure is outlined below.
General Procedure for the Synthesis of 2-Chloro-4-fluoro-5-nitrotoluene
This synthesis involves the nitration of 2-chloro-4-fluorotoluene.
Materials:
-
2-chloro-4-fluorotoluene
-
Concentrated sulfuric acid
-
Potassium nitrate (KNO₃)
-
Ice
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2-chloro-4-fluorotoluene, slowly add concentrated sulfuric acid at 0°C.
-
Following the addition of sulfuric acid, add potassium nitrate in a single portion.
-
Allow the reaction mixture to warm to 28°C and stir overnight. The solution will gradually turn light yellow.
-
Upon completion, quench the reaction by carefully pouring the mixture into ice.
-
Extract the product with ethyl acetate.
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Application in Drug Development: Synthesis of Ceritinib
This compound is a vital building block in the synthesis of Ceritinib, a second-generation anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[4][5] The following diagram illustrates the logical workflow of its incorporation into the final drug product.
Caption: Role of this compound in Ceritinib Synthesis.
Mechanism of Action of Ceritinib and the ALK Signaling Pathway
Ceritinib functions by inhibiting the anaplastic lymphoma kinase, a receptor tyrosine kinase.[4] In certain cancers, such as non-small cell lung cancer, a chromosomal rearrangement leads to the fusion of the EML4 and ALK genes, resulting in a constitutively active EML4-ALK fusion protein. This aberrant protein drives tumor cell proliferation and survival through downstream signaling pathways.
Ceritinib competitively binds to the ATP-binding site of the ALK kinase domain, inhibiting its autophosphorylation and the subsequent phosphorylation of downstream signaling proteins like STAT3.[6] This blockade of the ALK signaling pathway ultimately leads to the suppression of cancer cell growth and the induction of apoptosis.
The following diagram illustrates the ALK signaling pathway and the point of inhibition by Ceritinib.
Caption: Ceritinib inhibits the EML4-ALK signaling pathway in cancer cells.
References
- 1. This compound | C7H5ClFNO2 | CID 11217718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene | C7H5ClFNO2 | CID 10352492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. medkoo.com [medkoo.com]
- 6. Ceritinib | C28H36ClN5O3S | CID 57379345 - PubChem [pubchem.ncbi.nlm.nih.gov]
safety and handling of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene.
An In-depth Technical Guide to the Safety and Handling of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound (CAS No. 118664-99-6). The information presented is intended to assist trained professionals in the safe use of this compound in a laboratory or drug development setting.
Chemical and Physical Properties
A summary of the key physical and chemical properties for this compound is provided below. This data is essential for understanding the compound's behavior and for designing safe experimental and storage protocols.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClFNO₂ | PubChem[1] |
| Molecular Weight | 189.57 g/mol | PubChem[1] |
| Appearance | Yellow crystalline solid (for a related isomer) | Guidechem[2] |
| Solubility | Sparingly soluble in water (for a related isomer) | Guidechem[2] |
| Boiling Point | 267.555 °C at 760 mmHg (for a related isomer) | Guidechem[2] |
| Vapor Pressure | 0.013 mmHg at 25°C (for a related isomer) | Guidechem[2] |
| logP | 2.8 | PubChem[1] |
Safety and Hazard Information
This compound is classified as a hazardous substance. The following table summarizes its GHS classifications and associated hazard statements.
| GHS Classification | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin |
| Skin Irritation (Category 2) | H315: Causes skin irritation |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |
Source: PubChem[1]
As a nitroaromatic compound, it should be handled with caution as this class of compounds can be rapidly absorbed through the skin and may pose risks of cyanosis and anemia with exposure.[3]
Hazard Communication Workflow
References
An In-depth Technical Guide on the Solubility of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene in Organic Solvents
Disclaimer: Publicly available quantitative solubility data for 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene is limited. This guide provides a comprehensive overview of the expected solubility behavior of this compound based on the principles of physical organic chemistry and includes representative data from structurally similar aromatic nitro compounds. The experimental protocols detailed herein are generalized methods applicable for determining the solubility of solid organic compounds.
Introduction to this compound
This compound is a substituted aromatic nitro compound. Its chemical structure, featuring a benzene ring with chloro, fluoro, methyl, and nitro functional groups, dictates its physicochemical properties, including its solubility in various organic solvents. The presence of the polar nitro group and halogen atoms, combined with the nonpolar methyl-substituted benzene ring, suggests a nuanced solubility profile. Understanding this profile is critical for its application in organic synthesis, purification processes such as recrystallization, and formulation development in various chemical industries.
Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit greater solubility in polar aprotic and moderately polar organic solvents, and lower solubility in highly nonpolar or highly polar protic solvents like water. Aromatic nitro compounds are generally readily soluble in a wide array of organic solvents.
Quantitative Solubility Data (Representative Compound)
In the absence of specific data for this compound, the following table summarizes the quantitative solubility of a structurally related compound, 1,4-Dinitrobenzene, in various solvents. This data is provided to offer a comparative insight into the solubility of aromatic nitro compounds.
| Solvent | Temperature (°C) | Solubility (g / 100 mL of Solvent) |
| Cold Water | Ambient | 0.008 |
| Boiling Water | 100 | 0.18 |
| Ethanol | Ambient | 0.33 |
| Acetone | Ambient | Soluble |
| Chloroform | Ambient | Soluble |
| Benzene | Ambient | Very slightly soluble |
| Ethyl Acetate | Ambient | Very slightly soluble |
Data sourced from Sigma-Aldrich for 1,4-Dinitrobenzene. It is generally observed that solubility increases with temperature.[1]
Experimental Protocols for Solubility Determination
A robust method for determining the solubility of a solid compound like this compound is the isothermal shake-flask method, followed by quantitative analysis of the saturated solution. This can be achieved through gravimetric or spectroscopic techniques.
3.1. Isothermal Shake-Flask Gravimetric Method
This method directly measures the mass of the dissolved solute in a known mass of solvent.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of crystalline this compound to a series of screw-capped glass vials, each containing a precisely weighed amount of the desired organic solvent (e.g., methanol, ethanol, acetone, toluene).
-
The presence of undissolved solid is essential to ensure that equilibrium is reached.
-
-
Equilibration:
-
Place the sealed vials in a constant-temperature orbital shaker bath set to the desired experimental temperature (e.g., 25 °C, 35 °C, 45 °C).
-
Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is achieved. Preliminary studies should be conducted to determine the time required to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed in the constant-temperature bath for at least 2 hours to permit the excess solid to settle.
-
Carefully withdraw a known mass of the clear supernatant using a pre-warmed (to the experimental temperature) glass syringe fitted with a solvent-resistant filter (e.g., 0.45 µm PTFE). This prevents precipitation of the solute during sampling.
-
-
Gravimetric Analysis:
-
Dispense the filtered saturated solution into a pre-weighed, dry evaporating dish.
-
Record the total mass of the dish and the solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.
-
Once the solvent is fully evaporated, re-weigh the dish containing the solid residue.
-
Continue drying and weighing until a constant mass is achieved.[2]
-
-
Calculation:
-
The solubility (S) in grams of solute per 100 g of solvent is calculated using the following formula: S = (m_residue / m_solvent) * 100 where:
-
m_residue is the final mass of the dried solute.
-
m_solvent is the mass of the solvent in the aliquot of the saturated solution (initial mass of solution - mass of residue).
-
-
3.2. Isothermal Shake-Flask Method with UV-Visible Spectrophotometry
This method is suitable for compounds that possess a chromophore and absorb light in the UV-Visible range.
Methodology:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) using a UV-Visible spectrophotometer.
-
Plot a calibration curve of absorbance versus concentration. The curve should be linear and adhere to the Beer-Lambert law.
-
-
Preparation of Saturated Solution and Equilibration:
-
Follow steps 1 and 2 as described in the gravimetric method (Section 3.1).
-
-
Sampling and Dilution:
-
After equilibration and settling, carefully withdraw a precise volume of the clear supernatant using a pre-warmed volumetric pipette with a filter tip.
-
Dilute the aliquot with a known volume of the fresh solvent to bring the concentration within the linear range of the calibration curve.
-
-
Spectroscopic Analysis:
-
Measure the absorbance of the diluted solution at λ_max.
-
-
Calculation:
-
Determine the concentration of the diluted solution from the calibration curve.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
Convert the concentration (e.g., in mol/L or mg/mL) to the desired solubility units (e.g., g/100 g of solvent) using the density of the solvent.
-
Visualizations
The following diagrams illustrate the logical and procedural aspects of solubility determination.
Caption: Logical relationship of solubility based on the "like dissolves like" principle.
References
An In-Depth Technical Guide to 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene: A Key Intermediate in Pharmaceutical Synthesis
For Immediate Release
This technical guide provides a comprehensive overview of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene, a critical chemical intermediate for professionals in the fields of research, science, and drug development. This document outlines its chemical identity, physicochemical properties, synthesis, and its significant role in the manufacturing of targeted cancer therapies.
Chemical Identity and Nomenclature
The compound with the chemical formula C₇H₅ClFNO₂ is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] This designation precisely describes the arrangement of the chloro, fluoro, methyl, and nitro functional groups on the benzene ring.
Over the years, this compound has been referred to by various synonyms in literature and chemical databases. A comprehensive list of these alternative names is provided in Table 1 for clear identification and to avoid ambiguity in research and manufacturing.
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Identifier |
| IUPAC Name | This compound[1] |
| CAS Number | 118664-99-6[1] |
| Synonyms | 4-Chloro-5-fluoro-2-nitrotoluene[1] |
| 3-Chloro-4-fluoro-6-methylnitrobenzene[1] | |
| 5-Chloro-4-fluoro-2-methylnitrobenzene[1] | |
| 4-CHLORO-3-FLUORO-6-NITROTOLUENE[1] | |
| Molecular Formula | C₇H₅ClFNO₂[1] |
| InChI | InChI=1S/C7H5ClFNO2/c1-4-2-6(9)5(8)3-7(4)10(11)12/h2-3H,1H3[1] |
| InChIKey | WZEMBGOGKOKTDW-UHFFFAOYSA-N[1] |
| Canonical SMILES | CC1=CC(=C(C=C1--INVALID-LINK--[O-])Cl)F[1] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, in process optimization, and for ensuring safety. The key quantitative data for this compound are summarized in Table 2.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 189.57 g/mol [1] |
| Appearance | White to yellow to green powder/crystal[2] |
| Melting Point | 41.0 to 45.0 °C[2] |
| Boiling Point | 268 °C[3] |
| Density | 1.417 g/cm³[3] |
| Flash Point | 116 °C[3] |
| Solubility | Sparingly soluble in water[4] |
| XLogP3 | 2.8[1] |
| Topological Polar Surface Area | 45.8 Ų[1] |
Role in Pharmaceutical Synthesis
This compound is a crucial intermediate in the synthesis of several pharmaceuticals, most notably in the production of anti-cancer agents.[5] Its primary application is as a starting material in the multi-step synthesis of Ceritinib.[3]
Ceritinib is a potent second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor.[6][7] It is used for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC).[6] The structural framework provided by this compound is integral to the final molecular architecture of Ceritinib, which is designed to specifically target and inhibit the ALK signaling pathway that drives tumor growth in certain cancers.
The synthesis of Ceritinib involves a convergent route where this compound is modified in a series of reactions to build a key fragment of the final drug molecule. This underscores the importance of sourcing high-purity this compound for efficient and high-yield pharmaceutical manufacturing.
Experimental Protocols
Synthesis of this compound
A representative synthetic route to this compound involves the nitration of a substituted toluene derivative. The following protocol is a general procedure that can be adapted for laboratory-scale synthesis.
Materials:
-
2-Chloro-4-fluorotoluene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Potassium Nitrate (KNO₃)
-
Ice
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2-chloro-4-fluorotoluene, slowly add concentrated sulfuric acid at 0°C.[3]
-
Following the addition of sulfuric acid, add potassium nitrate in a single portion.[3]
-
Allow the reaction mixture to warm to room temperature and stir overnight.[3]
-
Upon completion, quench the reaction by carefully pouring the mixture into ice.[3]
-
Extract the product with ethyl acetate.[3]
-
Combine the organic phases and dry over anhydrous sodium sulfate.[3]
-
Filter and concentrate the solution under reduced pressure to yield the final product.[3]
Analytical Methods
The purity and identity of this compound are typically confirmed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for this purpose.
High-Performance Liquid Chromatography (HPLC): A general reverse-phase HPLC method can be utilized for the analysis of this compound. The mobile phase typically consists of a mixture of acetonitrile and water with an acid modifier like phosphoric acid or formic acid for MS-compatible methods.[8] A C18 column is commonly used as the stationary phase, and detection is achieved using a UV-Vis or Photodiode Array (PDA) detector.[8]
Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of volatile and semi-volatile impurities, GC-MS is a suitable technique. A standard GC equipped with a capillary column and a mass spectrometer detector can be used. The oven temperature is programmed to ensure the separation of the analyte from any potential impurities.[8]
Biological Context: The ALK Signaling Pathway
As an intermediate in the synthesis of Ceritinib, this compound is central to the development of a drug that targets the Anaplastic Lymphoma Kinase (ALK) signaling pathway. In certain cancers, a chromosomal rearrangement leads to the creation of a fusion gene, such as EML4-ALK, which results in a constitutively active ALK protein.[6] This aberrant ALK activity drives cell proliferation and survival, leading to tumor growth.[6]
Ceritinib acts as a tyrosine kinase inhibitor, binding to the ATP-binding site of the ALK protein and preventing its autophosphorylation.[6] This inhibition blocks the downstream signaling cascade, which includes pathways like the STAT3 pathway, ultimately leading to a reduction in cancer cell proliferation.[6]
References
- 1. This compound | C7H5ClFNO2 | CID 11217718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-2-fluoro-5-nitrotoluene | 18349-11-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 1-CHLORO-5-FLUORO-2-METHYL-4-NITRO-BENZENE CAS#: 112108-73-3 [m.chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Thermal Stability of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene, a key intermediate in pharmaceutical synthesis. Due to the limited publicly available data on this specific compound, this guide draws upon established knowledge of the thermal behavior of structurally related nitroaromatic compounds to provide a robust framework for its safe handling and use.
Introduction
This compound is a substituted nitroaromatic compound. The presence of the nitro group, a well-known energetic functional group, necessitates a thorough understanding of its thermal stability to ensure safety during its synthesis, purification, and storage, particularly in large-scale pharmaceutical manufacturing. Thermal decomposition of nitroaromatic compounds can be highly exothermic and may lead to runaway reactions if not properly controlled.
This guide outlines the typical experimental methodologies used to assess thermal stability, presents expected data ranges based on analogous compounds, and discusses potential decomposition pathways.
Quantitative Thermal Stability Data
While specific experimental data for this compound is not available in the public domain, the thermal behavior of various nitrobenzene derivatives has been studied. This data provides a valuable reference for estimating the thermal stability of the title compound.
Table 1: Thermal Decomposition Data of Representative Nitroaromatic Compounds
| Compound | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) | Heat of Decomposition (J/g) | Method |
| Nitrobenzene | ~300 | - | ~2500 | DSC |
| 1,3-Dinitrobenzene | 263 - 280 | - | - | ARC |
| o-Nitrobenzoic Acid | 250 - 400 | - | 335 - 542 | DSC |
| m-Nitrobenzoic Acid | 250 - 400 | - | - | DSC |
| p-Nitrobenzoic Acid | 250 - 400 | - | - | DSC |
| 2,4,6-Trinitrotoluene (TNT) | - | - | - | Various |
Data compiled from publicly available studies on nitroaromatic compounds. The exact values can vary based on experimental conditions such as heating rate and sample purity.
Based on these analogues, the thermal decomposition of this compound is expected to be an exothermic process, likely initiating in the range of 250-350°C. The presence of activating groups on the benzene ring can influence the decomposition temperature.
Experimental Protocols for Thermal Stability Assessment
A comprehensive thermal hazard assessment of this compound would involve the following standard techniques:
Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature of decomposition, the peak exothermic temperature, and the enthalpy (heat) of decomposition.
Methodology:
-
A small sample of this compound (typically 1-5 mg) is accurately weighed into a high-pressure crucible (e.g., gold-plated stainless steel).
-
The crucible is hermetically sealed to contain any evolved gases.
-
The sample is placed in the DSC instrument alongside an empty reference crucible.
-
The sample is heated at a constant rate (e.g., 2, 5, or 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The heat flow to or from the sample relative to the reference is recorded as a function of temperature.
-
An exothermic deviation from the baseline indicates the onset of decomposition. The integrated area of the exothermic peak provides the heat of decomposition.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to lose mass due to decomposition and to identify the number of decomposition steps.
Methodology:
-
A small sample of the compound (typically 5-10 mg) is placed in a tared TGA pan.
-
The pan is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
A plot of mass versus temperature will show a step-wise decrease in mass corresponding to decomposition events.
Accelerating Rate Calorimetry (ARC)
Objective: To simulate a worst-case "adiabatic" runaway reaction scenario to determine the time-to-maximum rate of decomposition and the pressure generated.
Methodology:
-
A larger sample of the compound (typically 1-10 g) is placed in a robust, spherical sample bomb.
-
The bomb is placed in a heated, insulated chamber.
-
The system is heated in a stepwise manner. At each step, the system holds the temperature and monitors for any self-heating from the sample.
-
If self-heating is detected, the instrument switches to an adiabatic mode, where the surrounding temperature is maintained at the same temperature as the sample.
-
The temperature and pressure of the sample are recorded as a function of time until the reaction is complete.
Visualization of Experimental Workflow and Decomposition Pathways
To aid in the understanding of the experimental process and potential chemical transformations, the following diagrams are provided.
Caption: A typical experimental workflow for assessing the thermal stability of a chemical compound.
Caption: A plausible thermal decomposition pathway for this compound.
Discussion of Potential Decomposition Pathways
The thermal decomposition of nitroaromatic compounds is complex and can proceed through several pathways. For this compound, the most likely initial steps involve:
-
Homolytic C-NO2 Bond Cleavage: This is often the primary and rate-determining step in the decomposition of many nitroaromatic compounds. This cleavage results in the formation of an aryl radical and a nitrogen dioxide radical (•NO2). The substituents on the aromatic ring (Cl, F, CH3) will influence the stability of the resulting aryl radical and thus the energy required for this bond scission.
-
Nitro-Nitrite Rearrangement: An alternative pathway involves the intramolecular rearrangement of the nitro group to a nitrite group (-ONO), which is less stable and readily decomposes, releasing nitric oxide (NO).
Following these initial steps, a cascade of secondary reactions is expected to occur. The highly reactive radical species can lead to:
-
Hydrogen Abstraction: The radicals can abstract hydrogen atoms from the methyl group or other molecules.
-
Polymerization: The aryl radicals can combine to form high molecular weight, tar-like substances.
-
Formation of Gaseous Products: The decomposition of the nitro group and subsequent reactions will lead to the formation of various gaseous products, including oxides of nitrogen (NOx), carbon monoxide (CO), carbon dioxide (CO2), and, due to the presence of halogens, hydrogen chloride (HCl) and hydrogen fluoride (HF).
Safety Recommendations
Given the potential for energetic decomposition, the following precautions are recommended when handling this compound, particularly at elevated temperatures:
-
Avoid High Temperatures: Based on data from analogous compounds, it is prudent to avoid heating this compound above 200°C unless a thorough thermal hazard assessment has been conducted.
-
Use Appropriate Scale-up Procedures: When moving from laboratory to pilot or production scale, a comprehensive process safety review, including calorimetric studies (DSC and ARC), is essential.
-
Ensure Adequate Venting: Processes involving the heating of this compound should be equipped with appropriately sized pressure relief systems to safely handle potential gas evolution during a decomposition event.
-
Material Compatibility: The compatibility of this compound with other reagents and materials of construction should be evaluated, as contaminants can sometimes lower the decomposition temperature.
Conclusion
An In-depth Technical Guide to 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene and Its Isomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene (CAS 118664-99-6). Due to the limited availability of detailed public information on this specific isomer, this guide also includes a thorough analysis of its closely related and more extensively documented isomer, 1-chloro-5-fluoro-2-methyl-4-nitrobenzene (CAS 112108-73-3), to provide valuable context and comparative data.
This compound (CAS: 118664-99-6)
While this compound is commercially available and listed in chemical databases, detailed scientific literature regarding its synthesis, specific applications in drug development, and biological activity is scarce. This section summarizes the available data.
Chemical and Physical Properties
A summary of the key physical and chemical properties for this compound is provided in the table below. This data is primarily sourced from chemical suppliers and databases such as PubChem.[1]
| Property | Value |
| CAS Number | 118664-99-6 |
| Molecular Formula | C₇H₅ClFNO₂ |
| Molecular Weight | 189.57 g/mol |
| IUPAC Name | This compound |
| Synonyms | 4-Chloro-5-fluoro-2-nitrotoluene, 3-Chloro-4-fluoro-6-methylnitrobenzene, 5-Chloro-4-fluoro-2-methylnitrobenzene |
| Appearance | Solid (form and color not consistently reported) |
| InChI Key | WZEMBGOGKOKTDW-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1--INVALID-LINK--[O-])Cl)F |
Synthesis
Applications in Drug Development
This compound is broadly classified as a potential pharmaceutical intermediate.[2] However, specific examples of its use in the synthesis of known drugs or its involvement in any biological signaling pathways have not been documented in the reviewed literature.
Spectral Data
No publicly available spectral data (such as ¹H NMR, ¹³C NMR, IR, or Mass Spectrometry) for this compound was found.
Isomer: 1-chloro-5-fluoro-2-methyl-4-nitrobenzene (CAS: 112108-73-3)
In contrast to the limited information on the 2-fluoro isomer, its 5-fluoro counterpart is well-documented, particularly as a key intermediate in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib.
Chemical and Physical Properties
The table below summarizes the physicochemical properties of 1-chloro-5-fluoro-2-methyl-4-nitrobenzene.
| Property | Value |
| CAS Number | 112108-73-3 |
| Molecular Formula | C₇H₅ClFNO₂ |
| Molecular Weight | 189.57 g/mol |
| IUPAC Name | 1-chloro-5-fluoro-2-methyl-4-nitrobenzene |
| Synonyms | 2-Chloro-4-fluoro-5-nitrotoluene |
| Appearance | Yellow crystalline solid |
| Melting Point | 34-36 °C |
| Boiling Point | 268 °C |
| Density | 1.417 g/cm³ |
Experimental Protocol: Synthesis
The synthesis of 1-chloro-5-fluoro-2-methyl-4-nitrobenzene is achieved through the nitration of 2-chloro-4-fluorotoluene.
Materials:
-
2-chloro-4-fluorotoluene
-
Concentrated sulfuric acid (H₂SO₄)
-
Potassium nitrate (KNO₃)
-
Ice
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2-chloro-4-fluorotoluene in concentrated sulfuric acid at 0 °C, potassium nitrate is added in one portion.
-
The reaction mixture is then warmed to room temperature and stirred overnight.
-
Upon completion, the reaction is quenched by pouring it into ice.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.
Application in Drug Development: Intermediate for Ceritinib
1-chloro-5-fluoro-2-methyl-4-nitrobenzene is a crucial building block in the synthesis of Ceritinib, a targeted therapy used for the treatment of non-small cell lung cancer. The nitro group is typically reduced to an amine, which then undergoes further reactions to construct the final drug molecule.
Spectral Data
While a full spectral analysis is not available, ¹H NMR data for 1-chloro-5-fluoro-2-methyl-4-nitrobenzene has been reported:
-
¹H NMR (CDCl₃, ppm): δ 7.97 (d, 1H), 7.32 (d, 1H), 2.42 (s, 3H)
Logical Workflow and Relationships
The following diagrams illustrate the general synthesis workflow and the relationship of these compounds as pharmaceutical intermediates.
Caption: General synthetic workflow for producing APIs from substituted toluenes.
Caption: Documented and potential roles of the isomers in drug synthesis.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Application Notes
1-Chloro-2-fluoro-4-methyl-5-nitrobenzene is a highly functionalized aromatic compound that serves as a versatile building block in synthetic organic chemistry. Its utility is primarily derived from the strategic placement of its substituents, which allows for selective and sequential chemical modifications. The strong electron-withdrawing nitro group activates the benzene ring for nucleophilic aromatic substitution (SNAr), while the presence of two different halogen atoms—chloro and fluoro—provides an opportunity for regioselective reactions.
In the context of drug discovery and development, this scaffold is particularly valuable for the synthesis of kinase inhibitors. The core structure can be elaborated to target the ATP-binding site of various kinases. The typical synthetic strategy involves:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, being para to the activating nitro group, is significantly more labile than the chlorine atom in SNAr reactions. This allows for the selective displacement of the fluoride with a variety of nucleophiles (amines, alcohols, thiols), enabling the introduction of diverse chemical functionalities and side chains crucial for modulating potency and selectivity.
-
Nitro Group Reduction: The nitro group can be readily reduced to an aniline. This resulting amino group is a key synthetic handle for subsequent reactions, such as amide bond formation, sulfonylation, or the construction of heterocyclic rings, which are common features in many approved kinase inhibitors.
The sequential nature of these transformations allows for the construction of complex molecular architectures from a relatively simple starting material, making it an important intermediate in the synthesis of pharmaceuticals and other high-value organic compounds.[1][2]
Key Synthetic Transformations
The primary synthetic pathways for derivatizing this compound involve selective nucleophilic substitution at the C-F bond and reduction of the nitro group. These can be performed sequentially to generate highly functionalized aniline derivatives.
Caption: Key synthetic pathways from the starting material.
Quantitative Data Summary
The following table summarizes representative reaction conditions and expected outcomes for the key transformations of this compound. These values are based on established principles for analogous reactions.[3][4]
| Transformation | Reagents & Solvents | Temperature (°C) | Time (h) | Typical Yield (%) | Product |
| SNAr with Amine | Amine (1.1 eq.), DIPEA (1.5 eq.), DMSO | 80 - 120 | 4 - 16 | 85 - 95 | 2-Chloro-4-methyl-5-nitro-N-substituted-aniline |
| Nitro Reduction | SnCl₂·2H₂O (4-5 eq.), Ethanol / Ethyl Acetate | 70 - 80 | 2 - 6 | 80 - 90 | 5-Chloro-4-fluoro-2-methylaniline |
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution with an Amine (e.g., Morpholine)
This protocol describes the selective displacement of the fluoride atom with an amine nucleophile.
Caption: General workflow for the SNAr reaction.
Materials:
-
This compound (1.0 eq.)
-
Morpholine (1.1 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq.)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound.
-
Add DMSO to dissolve the starting material (concentration approx. 0.5 M).
-
Add morpholine, followed by the dropwise addition of DIPEA to the stirred solution.
-
Heat the reaction mixture to 100 °C and maintain for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-(2-chloro-4-methyl-5-nitrophenyl)morpholine.
Protocol 2: Reduction of the Nitro Group
This protocol details the reduction of the nitro-substituted derivative to the corresponding aniline using tin(II) chloride.
Caption: General workflow for nitro group reduction via the SnCl₂ method.
Materials:
-
Nitro-substituted benzene derivative (e.g., product from Protocol 1) (1.0 eq.)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq.)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the nitro-substituted starting material in ethanol (approx. 0.2 M).
-
Add tin(II) chloride dihydrate to the solution in one portion.
-
Heat the reaction mixture to reflux (approx. 75 °C) and stir for 2-5 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove most of the ethanol.
-
Carefully add saturated aqueous sodium bicarbonate solution to the residue until the pH is basic (pH > 8) to neutralize the acid and precipitate tin salts.
-
Filter the mixture through a pad of celite to remove the inorganic salts, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the aniline product. Further purification can be performed by column chromatography or recrystallization if necessary.
References
Application Notes and Protocols for 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene as a versatile intermediate in organic synthesis. The document details its chemical properties, reactivity, and provides a specific protocol for its application in the formation of functionalized aromatic compounds.
Compound Overview
This compound is a substituted nitroaromatic compound with the chemical formula C₇H₅ClFNO₂. Its structure, featuring a chlorine, a fluorine, a methyl, and a nitro group on a benzene ring, makes it a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The presence of two different halogen atoms and an electron-withdrawing nitro group offers selective reactivity for nucleophilic aromatic substitution (SNAr) reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 118664-99-6 |
| Molecular Formula | C₇H₅ClFNO₂ |
| Molecular Weight | 189.57 g/mol |
| Appearance | Pale yellow solid (typical) |
| Solubility | Soluble in common organic solvents like isopropanol, ethyl acetate, and dichloromethane. |
Reactivity and Applications
The primary application of this compound in organic synthesis lies in its utility as an electrophile in nucleophilic aromatic substitution (SNAr) reactions. The benzene ring is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group.
Regioselectivity in Nucleophilic Aromatic Substitution
A key feature of this molecule is the presence of two potential leaving groups: a chlorine atom and a fluorine atom. In SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex). The stability of this intermediate is enhanced by the inductive effect of the halogen. Due to its higher electronegativity, fluorine is significantly more effective at stabilizing the negative charge of the Meisenheimer complex compared to chlorine. Consequently, the fluorine atom is a much better leaving group in SNAr reactions. This allows for the selective substitution of the fluoro group in the presence of the chloro group.
This selective reactivity is crucial for the synthesis of complex molecules where sequential functionalization of the aromatic ring is required. For instance, the fluorine atom can be displaced by a nucleophile, leaving the chlorine atom available for subsequent transformations, such as cross-coupling reactions.
Precursor to Pharmaceutical Intermediates
This compound and its analogs are valuable intermediates in the synthesis of pharmaceuticals. For example, the structurally similar compound, 2-chloro-4-fluoro-5-nitrotoluene, is a known intermediate in the synthesis of Ceritinib, a potent anaplastic lymphoma kinase (ALK) inhibitor used in cancer therapy. The selective substitution of the fluorine atom is a key step in building the complex molecular architecture of such drugs.
Experimental Protocols
The following protocol is a representative example of a nucleophilic aromatic substitution reaction on a closely related analog, 2-chloro-4-fluoro-5-nitrotoluene, which demonstrates the selective displacement of the fluorine atom. This protocol can be adapted for this compound.
Protocol: Nucleophilic Aromatic Substitution with Isopropanol
This protocol describes the synthesis of 2-chloro-4-isopropoxy-5-nitrotoluene from 2-chloro-4-fluoro-5-nitrotoluene, as described in Chinese patent CN104447515A.[1] This reaction is a selective nucleophilic aromatic substitution of the fluorine atom.
Objective: To replace the fluorine atom of the aromatic ring with an isopropoxy group via a nucleophilic aromatic substitution reaction.
Materials:
-
2-Chloro-4-fluoro-5-nitrotoluene
-
Isopropanol (anhydrous)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Water
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
Procedure:
-
To a 2 L three-necked round-bottom flask, add 1200 mL of isopropanol and 2-chloro-4-fluoro-5-nitrotoluene.
-
Add 429 g of anhydrous potassium carbonate powder to the flask.
-
Under stirring, heat the mixture to reflux.
-
Maintain the reaction at reflux for approximately 40 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture by removing the majority of the isopropanol using a rotary evaporator.
-
To the residue, add 2 L of water.
-
Extract the aqueous mixture with ethyl acetate twice.
-
Combine the organic layers and wash with water.
-
Dry the ethyl acetate layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the ethyl acetate solution under reduced pressure to obtain the crude brown product, 2-chloro-4-isopropoxy-5-nitrotoluene.
Table 2: Summary of Reaction Conditions for Isopropoxide Substitution
| Parameter | Value |
| Starting Material | 2-Chloro-4-fluoro-5-nitrotoluene |
| Nucleophile | Isopropanol |
| Base | Anhydrous Potassium Carbonate |
| Solvent | Isopropanol |
| Reaction Temperature | Reflux |
| Reaction Time | ~40 hours |
| Product | 2-Chloro-4-isopropoxy-5-nitrotoluene |
Visualizations
Logical Workflow for Application in Synthesis
Caption: Synthetic utility of this compound.
Reaction Scheme for Nucleophilic Aromatic Substitution
Caption: Selective nucleophilic aromatic substitution on the title compound.
Experimental Workflow for Isopropoxide Substitution
Caption: Step-by-step workflow for the synthesis of 2-chloro-4-isopropoxy-5-nitrotoluene.
References
Application Notes and Protocols: 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene as a Building Block in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Chloro-2-fluoro-4-methyl-5-nitrobenzene and its isomers are versatile building blocks in medicinal chemistry, primarily utilized in the synthesis of targeted therapies. The specific substitution pattern of a chloro, fluoro, methyl, and nitro group on the benzene ring provides a reactive scaffold amenable to various chemical transformations, particularly nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitro group activates the ring, facilitating the displacement of the halogen atoms by nucleophiles. This reactivity is strategically employed in the construction of complex drug molecules.
A prominent example of its application is in the synthesis of Ceritinib (LDK378), a second-generation anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of ALK-positive non-small cell lung cancer (NSCLC). In this context, the isomer 2-chloro-4-fluoro-5-nitrotoluene serves as a crucial starting material for the construction of the core aniline fragment of Ceritinib.
Application: Synthesis of Ceritinib Intermediate
This compound (specifically, the isomer 2-chloro-4-fluoro-5-nitrotoluene) is a key precursor for the synthesis of 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline, a central intermediate in the total synthesis of Ceritinib. The synthetic strategy involves a series of transformations including nucleophilic aromatic substitution, reduction, and cyclization.
Synthetic Workflow for Ceritinib Intermediate
Caption: Synthetic workflow from 2-chloro-4-fluoro-5-nitrotoluene to a key Ceritinib intermediate.
Quantitative Data Presentation
The following tables summarize the quantitative data for the key steps in the synthesis of the Ceritinib intermediate starting from 2-chloro-4-fluoro-5-nitrotoluene.
Table 1: Nucleophilic Aromatic Substitution
| Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Chloro-4-fluoro-5-nitrotoluene | Isopropanol, Cesium Carbonate | DMF | 80 | 4 | ~85 |
Table 2: Suzuki Coupling
| Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Chloro-4-isopropoxy-5-nitrotoluene | 4-Pyridylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Toluene | 110 | 12 | ~70-80 |
Table 3: Catalytic Hydrogenation and Boc Protection
| Reactant | Reagents | Solvent | Pressure (psi) | Temperature (°C) | Time (h) | Overall Yield (2 steps, %) |
| 4-(5-Isopropoxy-2-methyl-4-nitrophenyl)pyridine | H₂, PtO₂, then (Boc)₂O | Methanol/THF | 50 | Room Temp | 16 | ~90 |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-4-isopropoxy-5-nitrotoluene
Objective: To replace the fluorine atom of 2-chloro-4-fluoro-5-nitrotoluene with an isopropoxy group via nucleophilic aromatic substitution.
Materials:
-
2-Chloro-4-fluoro-5-nitrotoluene
-
Isopropanol
-
Cesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
To a solution of 2-chloro-4-fluoro-5-nitrotoluene (1.0 eq) in DMF, add cesium carbonate (1.5 eq).
-
Add isopropanol (2.0 eq) to the mixture.
-
Heat the reaction mixture to 80°C and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-chloro-4-isopropoxy-5-nitrotoluene.
Protocol 2: Synthesis of 4-(5-Isopropoxy-2-methyl-4-nitrophenyl)pyridine
Objective: To couple 2-chloro-4-isopropoxy-5-nitrotoluene with 4-pyridylboronic acid via a Suzuki coupling reaction.
Materials:
-
2-Chloro-4-isopropoxy-5-nitrotoluene
-
4-Pyridylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard reflux apparatus
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask, combine 2-chloro-4-isopropoxy-5-nitrotoluene (1.0 eq), 4-pyridylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a mixture of toluene and water.
-
Degas the mixture by bubbling with nitrogen or argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the mixture to 110°C and reflux for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 4-(5-isopropoxy-2-methyl-4-nitrophenyl)pyridine.
Protocol 3: Synthesis of tert-Butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate
Objective: To reduce the nitro group and the pyridine ring of 4-(5-isopropoxy-2-methyl-4-nitrophenyl)pyridine, followed by Boc protection of the resulting piperidine nitrogen.
Materials:
-
4-(5-Isopropoxy-2-methyl-4-nitrophenyl)pyridine
-
Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Methanol
-
Tetrahydrofuran (THF)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Hydrogenation apparatus (e.g., Parr shaker)
-
Standard laboratory glassware
Procedure:
-
Dissolve 4-(5-isopropoxy-2-methyl-4-nitrophenyl)pyridine (1.0 eq) in a mixture of methanol and THF.
-
Add platinum(IV) oxide (0.1 eq) or 10% Pd/C to the solution.
-
Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (50 psi).
-
Shake the mixture at room temperature for 16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine.
-
Dissolve the crude amine in THF and add triethylamine (1.5 eq).
-
Add di-tert-butyl dicarbonate (1.2 eq) to the solution and stir at room temperature for 4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate.
Mechanism of Action: Ceritinib and the ALK Signaling Pathway
Ceritinib is a potent and selective inhibitor of the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase. In certain cancers, such as non-small cell lung cancer, a chromosomal rearrangement can lead to the formation of a fusion gene, most commonly EML4-ALK. This fusion protein results in constitutive activation of the ALK kinase domain, leading to uncontrolled cell proliferation and survival through downstream signaling pathways like JAK-STAT, PI3K-AKT, and RAS-MAPK.
Ceritinib competitively binds to the ATP-binding pocket of the ALK kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. This blockade of oncogenic signaling ultimately leads to the induction of apoptosis in cancer cells.
Caption: Mechanism of action of Ceritinib in inhibiting the EML4-ALK signaling pathway.
Application Notes and Protocols for the Quantification of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed starting protocols for the quantitative analysis of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene, a key intermediate in pharmaceutical synthesis. The following methods are based on established analytical techniques for similar halogenated nitroaromatic compounds and serve as a comprehensive guide for method development and validation.
Introduction
This compound is a substituted nitroaromatic compound increasingly utilized in the synthesis of active pharmaceutical ingredients (APIs). Accurate and precise quantification of this intermediate is critical for ensuring the quality, consistency, and safety of the final drug product. This document outlines recommended analytical methods, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the determination of this compound in various sample matrices.
Analytical Methodologies
A summary of recommended analytical methods and their key parameters is presented below. These parameters are starting points and may require optimization for specific sample matrices and instrumentation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method with UV detection is proposed.
Gas Chromatography (GC)
GC is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. Due to the potential for thermal degradation of some nitroaromatic compounds, careful optimization of the injection port temperature is recommended.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of halogenated nitroaromatic compounds using the proposed methods. These values should be established specifically for this compound during method validation.
| Parameter | HPLC-UV | GC-ECD |
| Linearity (r²) | > 0.999 | > 0.998 |
| Range | 0.1 - 100 µg/mL | 0.01 - 10 µg/mL |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.005 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL | ~0.015 µg/mL |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (Recovery %) | 98 - 102% | 95 - 105% |
Experimental Protocols
Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC)
Objective: To provide a starting point for the development of a robust HPLC method for the quantification of this compound.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in methanol.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and dilute to a known volume.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v). Isocratic elution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or the wavelength of maximum absorbance for the analyte)
-
-
Analysis:
-
Inject the calibration standards and the sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak area of the analyte.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Protocol 2: Quantification by Gas Chromatography (GC)
Objective: To provide a starting point for the development of a sensitive GC method for the quantification of this compound.
Materials:
-
This compound reference standard
-
Ethyl acetate (GC grade) or other suitable solvent
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Instrumentation:
-
Gas chromatograph with an Electron Capture Detector (ECD) or a Mass Spectrometer (MS)
-
Capillary column suitable for halogenated compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Data acquisition and processing software
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) in ethyl acetate.
-
Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 0.01, 0.1, 1, 5, 10 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Extract the analyte with a suitable solvent (e.g., ethyl acetate).
-
Dilute the extract to a known volume.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Starting Point):
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min)
-
Injector Temperature: 250 °C (optimize to prevent degradation)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
Detector Temperature (ECD): 300 °C
-
Injection Volume: 1 µL (splitless or split injection depending on concentration)
-
-
Analysis:
-
Inject the calibration standards and the sample solutions into the GC system.
-
Record the chromatograms and integrate the peak area of the analyte.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample.
-
Visualizations
Caption: General workflow for the quantification of this compound.
Caption: Decision tree for selecting an appropriate analytical method.
Application Note: HPLC Analysis of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene. The described protocol is designed for accuracy, precision, and high-throughput screening, making it suitable for quality control and research applications in various scientific and industrial settings.
Introduction
This compound is a substituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] Accurate and reliable analytical methods are crucial for monitoring its purity, stability, and concentration in reaction mixtures and final products. This document provides a comprehensive HPLC protocol for the determination of this compound, including detailed experimental procedures, data presentation, and a visual workflow diagram.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Experimental Protocol
This section outlines the materials, instrumentation, and procedures for the HPLC analysis of this compound.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
HPLC Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
This compound reference standard (Purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis.
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-100 µg/mL.
Sample Preparation
Accurately weigh the sample containing this compound and dissolve it in a suitable solvent (e.g., methanol or mobile phase) to obtain a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Presentation
The following tables summarize the expected quantitative data from the validation of this HPLC method.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | ≥ 2000 | 5500 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (n=6) | 0.8% |
Table 2: Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 1 - 100 | ≥ 0.999 |
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Mean Recovery (%) | RSD (%) |
| 50 | 99.5 | 1.1 |
| 75 | 100.2 | 0.9 |
| 100 | 99.8 | 1.0 |
Table 4: Precision
| Precision Type | Concentration (µg/mL) | RSD (%) of Peak Area |
| Repeatability | 50 | ≤ 2.0% |
| Intermediate Precision | 50 | ≤ 2.0% |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow of the HPLC analysis.
Caption: HPLC analysis workflow for this compound.
Conclusion
The HPLC method described in this application note is a reliable and efficient tool for the quantitative analysis of this compound. The protocol demonstrates good performance in terms of linearity, accuracy, and precision, making it suitable for routine quality control and research applications. The provided workflow and data tables serve as a valuable resource for researchers and scientists in the field.
References
Application Notes and Protocols for the Crystallization of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the crystallization of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene (CAS No. 118664-99-6). The information herein is intended to guide researchers in obtaining this compound in a crystalline form with high purity, a critical step for its use as a pharmaceutical intermediate and in further chemical synthesis.
Introduction
This compound is a substituted nitroaromatic compound.[1] Like many of its class, it typically appears as a yellow crystalline solid or powder.[1] Proper crystallization is essential to ensure the purity and stability of the material, which can impact reaction kinetics, impurity profiles, and the quality of downstream products in drug development. This compound is known to be slightly soluble in water and soluble in various organic solvents.[1][2] The crystallization process aims to exploit these solubility differences to separate the target compound from impurities.
Physicochemical Properties
A summary of the relevant physicochemical properties of this compound and a closely related compound is presented in Table 1. This data is crucial for designing an effective crystallization strategy.
Table 1: Physicochemical Data of this compound and a Related Compound
| Property | This compound | 1-Chloro-2-methyl-4-nitrobenzene |
| CAS Number | 118664-99-6 | 89-60-1 |
| Molecular Formula | C₇H₅ClFNO₂ | C₇H₆ClNO₂ |
| Appearance | Yellow Solid/Powder[1] | Not Specified |
| Melting Point | 34-36 °C (for isomer 1-chloro-5-fluoro-2-methyl-4-nitro-benzene)[3] | 46-47 °C[4] |
| Water Solubility | Slightly soluble[1][2] | Not Specified |
| Organic Solvent Solubility | Soluble[1] | Soluble in Chloroform[4] |
Crystallization Techniques
Several crystallization techniques can be employed for the purification of this compound. The choice of method depends on the impurity profile and the desired crystal characteristics.
-
Single Solvent Recrystallization: This is the most common technique, relying on the differential solubility of the compound in a single solvent at high and low temperatures.
-
Multi-Solvent Recrystallization: This method is useful when a single solvent does not provide a significant enough solubility differential. It involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (an anti-solvent) to induce crystallization.
-
Slow Evaporation: This technique is particularly useful for growing high-quality single crystals for X-ray diffraction studies. It involves dissolving the compound in a volatile solvent and allowing the solvent to evaporate slowly, leading to gradual crystallization. A successful single crystal growth of the related compound, 1-chloro-2-methyl-4-nitrobenzene, was achieved through slow evaporation from a chloroform solution.[4]
Experimental Protocols
The following protocols provide a starting point for the crystallization of this compound. Optimization may be required based on the initial purity of the material and the specific laboratory conditions.
Protocol 1: Single Solvent Recrystallization
This protocol outlines a general procedure for recrystallization from a single solvent. A solvent screening should be performed to identify the optimal solvent.
Materials:
-
Crude this compound
-
High-purity organic solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, chloroform)
-
Erlenmeyer flasks
-
Hotplate with magnetic stirring
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
-
Drying oven or vacuum desiccator
Procedure:
-
Solvent Selection:
-
Place a small amount of the crude compound into several test tubes.
-
Add a few drops of a different solvent to each test tube at room temperature to assess solubility. An ideal solvent will show low solubility at room temperature.
-
Heat the test tubes with the insoluble compounds to the boiling point of the solvent. A suitable solvent will completely dissolve the compound at this temperature.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. The solvent that yields a good quantity of crystals upon cooling is a promising candidate.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected hot solvent to dissolve the solid completely with gentle heating and stirring.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.
-
Dry the crystals in a drying oven at a temperature well below the melting point or in a vacuum desiccator.
-
Table 2: Suggested Solvents for Screening
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar | Commonly used for recrystallization of aromatic compounds. |
| Methanol | 65 | Polar | Similar to ethanol, but with a lower boiling point. |
| Isopropanol | 82 | Polar | Good for compounds with intermediate polarity. |
| Ethyl Acetate | 77 | Medium Polarity | A versatile solvent for a range of organic compounds. |
| Toluene | 111 | Nonpolar | May be suitable if the compound is less polar. |
| Chloroform | 61 | Medium Polarity | Known to be effective for a structurally similar compound.[4] |
Protocol 2: Slow Evaporation for Single Crystal Growth
This protocol is adapted from the successful crystallization of a similar compound and is aimed at producing high-quality single crystals.
Materials:
-
Purified this compound
-
High-purity chloroform
-
Small beaker or vial
-
Parafilm or aluminum foil
Procedure:
-
Dissolution:
-
Dissolve a small amount of the purified compound in a minimal amount of chloroform at room temperature to create a saturated or near-saturated solution.
-
-
Evaporation:
-
Cover the beaker or vial with parafilm or aluminum foil.
-
Pierce a few small holes in the covering to allow for slow solvent evaporation.
-
Place the container in a vibration-free location at a constant temperature.
-
-
Crystal Growth:
-
Allow the solvent to evaporate slowly over several days. Crystals should form as the solution becomes more concentrated.
-
-
Isolation:
-
Once suitable crystals have formed, carefully decant the remaining solvent.
-
Gently dry the crystals.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the crystallization processes.
Caption: Workflow for Single Solvent Recrystallization.
Caption: Workflow for Slow Evaporation Crystallization.
References
Application Notes and Protocols for the Scaled-Up Synthesis of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scaled-up synthesis of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene, a key intermediate in pharmaceutical development. The synthesis is based on the nitration of 3-Chloro-4-fluorotoluene. This application note includes a comprehensive experimental protocol, safety guidelines, and data presentation to facilitate the efficient and safe production of this compound on a larger scale.
Introduction
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The increasing demand for this intermediate necessitates a robust and scalable synthetic route. This protocol details the nitration of commercially available 3-Chloro-4-fluorotoluene using a mixture of concentrated sulfuric acid and nitric acid. The procedure is designed with a focus on safety, scalability, and yield optimization.
Reaction Scheme
The synthesis proceeds via the electrophilic aromatic substitution of 3-Chloro-4-fluorotoluene.
Caption: Reaction scheme for the synthesis of this compound.
Materials and Equipment
Raw Materials
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Purity |
| 3-Chloro-4-fluorotoluene | 1513-25-3 | 144.57 | >98% |
| Concentrated Sulfuric Acid (H₂SO₄) | 7664-93-9 | 98.08 | 98% |
| Concentrated Nitric Acid (HNO₃) | 7697-37-2 | 63.01 | 70% |
| Dichloromethane (CH₂Cl₂) | 75-09-2 | 84.93 | ACS Grade |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Saturated Solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Granular |
| Ice | N/A | 18.02 | N/A |
Equipment
-
Jacketed glass reactor with overhead stirrer, temperature probe, and dropping funnel
-
Cooling circulator
-
Heating mantle with temperature controller
-
Separatory funnel (appropriate for the scale)
-
Rotary evaporator
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): Acid-resistant gloves, safety goggles, face shield, lab coat.
Experimental Protocol
This protocol is designed for a 100 g scale synthesis of this compound.
Preparation of the Nitrating Mixture
-
In a separate flask, carefully add 200 mL of concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C in an ice-water bath.
-
Slowly add 100 mL of concentrated nitric acid to the cold sulfuric acid with constant stirring. The addition should be dropwise to maintain the temperature below 10 °C.
-
Once the addition is complete, keep the nitrating mixture in the ice bath until use.
Nitration Reaction
Caption: Workflow for the scaled-up synthesis of this compound.
-
Charge the jacketed glass reactor with 100 g of 3-Chloro-4-fluorotoluene.
-
Start the overhead stirrer and begin cooling the reactor to 0-5 °C using the cooling circulator.
-
Once the temperature is stable, begin the slow, dropwise addition of the pre-cooled nitrating mixture.
-
Crucially, maintain the internal reaction temperature below 10 °C throughout the addition. The rate of addition should be adjusted accordingly. This is a highly exothermic reaction.
-
After the complete addition of the nitrating mixture, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Work-up and Purification
-
Carefully pour the reaction mixture onto a large beaker containing 1 kg of crushed ice with vigorous stirring.
-
Transfer the quenched mixture to a large separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 200 mL).
-
Combine the organic layers and wash sequentially with:
-
Saturated sodium bicarbonate solution (2 x 200 mL) to neutralize any remaining acid. Caution: CO₂ evolution.
-
Water (2 x 200 mL).
-
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if high purity is required.
Data Presentation
| Parameter | Expected Value |
| Starting Material | |
| 3-Chloro-4-fluorotoluene | 100 g (0.69 mol) |
| Reagents | |
| Concentrated H₂SO₄ | 200 mL |
| Concentrated HNO₃ | 100 mL |
| Product | |
| Theoretical Yield | 130.7 g |
| Expected Yield | 105 - 117 g (80-90%) |
| Appearance | Yellowish solid or oil |
| Purity (by GC/HPLC) | >95% (crude) |
Safety Precautions
Nitration reactions are highly energetic and require strict safety protocols.
-
Corrosive and Oxidizing Agents: Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood.[1][2]
-
Exothermic Reaction: The nitration reaction is highly exothermic.[3] Strict temperature control is critical to prevent runaway reactions.[4] Ensure the cooling system is functioning correctly before starting the reaction.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[1]
-
Quenching: The quenching of the reaction mixture with ice-water should be done slowly and with good stirring to dissipate the heat generated.
-
Waste Disposal: Neutralize acidic waste streams before disposal according to institutional guidelines. Nitric acid waste should not be mixed with other waste streams.[5]
Caption: Key safety considerations for the nitration reaction.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound. By adhering to the outlined procedures and safety precautions, researchers and drug development professionals can safely and efficiently produce this important pharmaceutical intermediate. Careful control of the reaction temperature is paramount to ensure a safe and high-yielding synthesis.
References
Application Notes and Protocols for 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene in materials science, drawing upon established chemical principles and analogous compounds. The protocols detailed below are illustrative and may require optimization for specific experimental conditions.
Synthesis of High-Performance Poly(aryl ether ketone)s (PAEKs)
This compound can serve as a valuable monomer in the synthesis of high-performance polymers such as poly(aryl ether ketone)s (PAEKs). The electron-withdrawing nitro group activates the chlorine and fluorine atoms towards nucleophilic aromatic substitution. The distinct reactivity of the halogen atoms may allow for selective and controlled polymerization.
Logical Workflow for PAEK Synthesis
Caption: Workflow for the synthesis of PAEKs.
Experimental Protocol: Synthesis of a PAEK Copolymer
This protocol describes the synthesis of a poly(aryl ether ketone) copolymer from this compound and Bisphenol A.
Materials:
-
This compound
-
Bisphenol A (dried under vacuum at 100°C for 12 hours)
-
Anhydrous potassium carbonate (K₂CO₃)
-
N-Methyl-2-pyrrolidone (NMP) (anhydrous)
-
Toluene
-
Methanol
-
Deionized water
Procedure:
-
To a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet, add this compound (1 equivalent), Bisphenol A (1 equivalent), and anhydrous potassium carbonate (1.5 equivalents).
-
Add NMP to achieve a solids concentration of 20-30% (w/v) and toluene as an azeotropic solvent (approximately 30% of the NMP volume).
-
Heat the mixture to 140-150°C with stirring under a nitrogen atmosphere to dehydrate the system by azeotropic distillation of the toluene-water mixture for 4-6 hours.
-
After dehydration, remove the Dean-Stark trap and increase the temperature to 180-200°C to initiate polymerization.
-
Maintain the reaction at this temperature for 8-12 hours, monitoring the viscosity of the solution.
-
Cool the viscous solution to room temperature and dilute with NMP if necessary.
-
Precipitate the polymer by slowly pouring the solution into a stirred mixture of methanol and water (1:1 v/v).
-
Filter the fibrous polymer, wash it thoroughly with deionized water and then with methanol to remove residual salts and solvent.
-
Dry the polymer in a vacuum oven at 80-100°C to a constant weight.
Anticipated Polymer Properties
The properties of the resulting PAEK would be influenced by the incorporation of the nitro- and methyl-substituted phenyl rings.
| Property | Anticipated Value Range |
| Glass Transition Temp. (Tg) | 180 - 250 °C |
| 5% Weight Loss Temp. (TGA) | > 450 °C (in N₂) |
| Inherent Viscosity | 0.5 - 1.2 dL/g |
| Solubility | Soluble in NMP, DMAc |
Synthesis of Azo Dyes
The nitro group in this compound can be reduced to a primary amine, which can then be diazotized and coupled with a suitable aromatic compound to form a variety of azo dyes. The halogen and methyl substituents will influence the final color and properties of the dye.
Signaling Pathway for Azo Dye Synthesis
Caption: Pathway for the synthesis of an azo dye.
Experimental Protocol: Synthesis of a Monoazo Dye
This protocol outlines the synthesis of a monoazo dye from this compound and 2-naphthol.
Step 1: Reduction of the Nitro Group
-
In a round-bottom flask, suspend this compound in concentrated hydrochloric acid.
-
Add tin (Sn) granules portion-wise with stirring. The reaction is exothermic; maintain the temperature below 60°C using an ice bath.
-
After the addition is complete, heat the mixture at 90-100°C for 1-2 hours to ensure complete reaction.
-
Cool the mixture and neutralize with a concentrated sodium hydroxide solution to precipitate the amine.
-
Extract the amine with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain 1-Chloro-2-fluoro-4-methyl-5-aminobenzene.
Step 2: Diazotization and Azo Coupling
-
Dissolve the synthesized amine in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5°C. Stir for 30 minutes to form the diazonium salt solution.
-
In a separate beaker, dissolve 2-naphthol in an aqueous sodium hydroxide solution and cool to 0-5°C.
-
Slowly add the cold diazonium salt solution to the 2-naphthol solution with vigorous stirring. A colored precipitate of the azo dye will form immediately.
-
Stir the mixture for an additional 30-60 minutes in the ice bath.
-
Filter the dye, wash with cold water until the filtrate is neutral, and dry in a desiccator.
Expected Spectroscopic Data for a Representative Azo Dye
| Property | Expected Value |
| λmax (in Ethanol) | 450 - 550 nm |
| Molar Absorptivity (ε) | 20,000 - 40,000 L mol⁻¹cm⁻¹ |
Monomer for Polyimide Synthesis
Following the reduction of the nitro group to an amine, the resulting diamine (if a dinitro precursor is used) can be polymerized with a dianhydride to form a polyimide. For a monoamino precursor derived from this compound, it could be used to end-cap a polyimide chain or to prepare other functional monomers. For the purpose of this note, we will consider a hypothetical dinitro-analogue for the synthesis of a polyimide.
Experimental Workflow for Polyimide Synthesis
Caption: Workflow for polyimide synthesis.
Experimental Protocol: Two-Step Polyimide Synthesis
This protocol describes a general two-step synthesis of a polyimide from an aromatic diamine (derived from the corresponding dinitro compound) and pyromellitic dianhydride (PMDA).
Step 1: Synthesis of the Poly(amic acid) Precursor
-
In a dry, nitrogen-purged flask, dissolve the aromatic diamine in anhydrous NMP with stirring.
-
Once the diamine is fully dissolved, add an equimolar amount of PMDA in one portion.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The solution will become viscous as the poly(amic acid) forms.
Step 2: Thermal Imidization
-
Cast the viscous poly(amic acid) solution onto a glass plate to form a thin film.
-
Place the glass plate in a programmable oven and heat it according to the following schedule under a nitrogen atmosphere:
-
100°C for 1 hour
-
200°C for 1 hour
-
300°C for 1 hour
-
-
Cool the oven to room temperature and carefully remove the resulting polyimide film from the glass plate.
Typical Properties of Aromatic Polyimides
| Property | Typical Value Range |
| Glass Transition Temp. (Tg) | 300 - 400 °C |
| Tensile Strength | 100 - 200 MPa |
| Dielectric Constant (1 MHz) | 2.5 - 3.5 |
| Decomposition Temperature | > 500 °C |
Potential in Nonlinear Optical (NLO) Materials
The presence of an electron-withdrawing nitro group suggests that this compound and its derivatives could exhibit second-order nonlinear optical (NLO) properties. These materials are of interest for applications in optoelectronics and photonics.
Relationship for NLO Activity
Caption: Factors contributing to NLO activity.
Protocol: Evaluation of Second-Harmonic Generation (SHG)
The Kurtz-Perry powder technique is a common method for screening materials for second-harmonic generation (SHG), a second-order NLO phenomenon.
Materials:
-
Crystalline sample of this compound (or a derivative)
-
Reference material with a known SHG efficiency (e.g., potassium dihydrogen phosphate - KDP)
-
High-intensity pulsed laser (e.g., Nd:YAG laser at 1064 nm)
-
Photomultiplier tube (PMT) detector
-
Optical filters
Procedure:
-
Grind the crystalline sample into a fine powder and sieve it to obtain a uniform particle size.
-
Pack the powdered sample into a sample holder.
-
Direct the fundamental laser beam (e.g., 1064 nm) onto the sample.
-
Use optical filters to block the fundamental wavelength and pass the second-harmonic signal (e.g., 532 nm).
-
Detect the intensity of the SHG signal using a PMT.
-
Compare the SHG intensity of the sample to that of the KDP reference under identical conditions to determine the relative SHG efficiency.
Comparative NLO Data for Nitroaromatics
| Compound | Relative SHG Efficiency (vs. KDP) |
| p-Nitroaniline | ~150 |
| m-Nitroaniline | ~15 |
Precursor for Photosensitive Polymers
The ortho-nitrobenzyl group is a well-known photolabile protecting group. While this compound is not an ortho-nitrobenzyl compound, it can be a precursor to monomers containing this functionality. For instance, the nitro group could be reduced and the resulting amine could be used to synthesize a monomer containing a photolabile ortho-nitrobenzyl ester. Such monomers can be incorporated into polymers to create materials that change their properties upon exposure to UV light.
Workflow for Photosensitive Polymer Application
Caption: Application in photosensitive polymers.
Protocol: Synthesis of an o-Nitrobenzyl Acrylate Monomer and Polymerization
This protocol describes a hypothetical pathway to a photosensitive polymer.
Step 1: Synthesis of a Precursor Alcohol
-
Synthesize a derivative of this compound that incorporates a hydroxyl group, for example, by reacting it with a diol under conditions that favor mono-substitution.
Step 2: Esterification to form the Acrylate Monomer
-
React the synthesized alcohol with acryloyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an anhydrous solvent (e.g., dichloromethane) at low temperature to form the acrylate monomer.
Step 3: Free Radical Polymerization
-
Dissolve the synthesized monomer and a free-radical initiator (e.g., AIBN) in a suitable solvent (e.g., toluene).
-
De-gas the solution and heat it to 60-80°C under a nitrogen atmosphere for several hours to initiate polymerization.
-
Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.
Expected Properties of Photosensitive Polymers
| Property Before UV Exposure | Property After UV Exposure |
| Hydrophobic | More Hydrophilic |
| Insoluble in certain solvents | Soluble in those solvents |
| Crosslinked (if used as a crosslinker) | Degraded |
Disclaimer: The application notes and protocols provided are based on established chemical principles and data from analogous compounds. The specific reactivity and properties of materials derived from this compound must be determined experimentally. Appropriate safety precautions should be taken when handling all chemicals.
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials from the synthesis, such as 2-chloro-4-fluorotoluene, and regioisomers formed during the nitration step. Other potential impurities are di-nitrated byproducts and residual acids from the reaction workup.
Q2: What is the recommended first-line purification method for this compound?
A2: Recrystallization is typically the most effective and straightforward initial purification method for solid organic compounds like this compound. It is efficient at removing small amounts of impurities.
Q3: How do I choose a suitable solvent for recrystallization?
A3: An ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. A solvent screening with common organic solvents such as ethanol, methanol, isopropanol, or ethyl acetate is recommended to find the optimal one for your specific crude material.
Q4: When should I consider using column chromatography?
A4: Column chromatography is recommended when recrystallization fails to remove impurities effectively, particularly for separating isomers or when the crude product is an oil. It is also useful for purifying larger quantities of the compound.
Q5: What analytical techniques can I use to assess the purity of this compound?
A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for determining the purity and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming the chemical structure and can also be used for quantitative analysis.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was used). | - Boil off some of the solvent to concentrate the solution. - Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. - Add a seed crystal of the pure compound. |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is cooling too quickly. | - Reheat the solution to dissolve the oil. - Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. - Allow the solution to cool more slowly. |
| Low recovery of the purified product. | Too much solvent was used, or the crystals were washed with a solvent that was not cold enough. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the washing solvent is ice-cold and use a minimal amount. |
| Colored impurities remain in the final crystals. | The impurities were not fully removed during the process. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - Ensure the crystals are thoroughly washed with ice-cold solvent. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the desired compound from impurities. | The chosen mobile phase does not have the correct polarity. | - Optimize the mobile phase composition based on Thin Layer Chromatography (TLC) analysis. Test different solvent systems with varying polarities. - For aromatic compounds like this, consider using a column with a different stationary phase, such as a phenyl-hexyl or pentafluorophenyl (PFP) column, which can offer different selectivity due to π-π interactions.[1] |
| The compound is not eluting from the column. | The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| The compound is eluting too quickly with the solvent front. | The mobile phase is too polar. | - Decrease the polarity of the mobile phase. For example, increase the percentage of hexane in a hexane/ethyl acetate mixture. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In separate small test tubes, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude compound and the chosen solvent. Heat the mixture on a hot plate with stirring. Add the minimum amount of hot solvent required to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Protocol 2: Column Chromatography
-
TLC Analysis: Develop a suitable mobile phase using TLC. Spot the crude material on a TLC plate and elute with different solvent systems (e.g., varying ratios of hexane and ethyl acetate). The ideal mobile phase will give the desired compound an Rf value of approximately 0.3-0.4 and show good separation from impurities.
-
Column Packing: Prepare a chromatography column with silica gel as the stationary phase, using the chosen mobile phase as the eluent.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase and load it onto the top of the column.
-
Elution: Run the column by adding the mobile phase to the top. Collect fractions as the solvent elutes from the bottom.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Visualizations
Caption: General experimental workflows for purification by recrystallization and column chromatography.
Caption: A logical troubleshooting guide for common issues encountered during recrystallization.
References
Technical Support Center: Synthesis of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene.
I. Common Impurities and Troubleshooting
The synthesis of this compound via the nitration of 4-chloro-3-fluorotoluene is a common route. However, like many electrophilic aromatic substitution reactions, it is prone to the formation of several impurities. Understanding these impurities is key to troubleshooting and optimizing the synthesis.
Potential Impurities in the Synthesis of this compound
| Impurity | Type | Reason for Formation | Potential Impact |
| Regioisomers | |||
| 1-Chloro-2-fluoro-4-methyl-3-nitrobenzene | Isomeric Impurity | The directing effects of the chloro, fluoro, and methyl groups on the aromatic ring can lead to the formation of various positional isomers during nitration. | Difficult to separate from the desired product due to similar physical properties, may affect downstream reactions and final product purity. |
| 2-Chloro-1-fluoro-3-methyl-4-nitrobenzene | Isomeric Impurity | The directing effects of the chloro, fluoro, and methyl groups on the aromatic ring can lead to the formation of various positional isomers during nitration. | Difficult to separate from the desired product due to similar physical properties, may affect downstream reactions and final product purity. |
| Over-nitration Products | |||
| 1-Chloro-2-fluoro-4-methyl-3,5-dinitrobenzene | Byproduct | Harsh reaction conditions (high temperature, high concentration of nitrating agent) can lead to the introduction of a second nitro group onto the aromatic ring. | Increases the complexity of the product mixture and can be difficult to remove. |
| Unreacted Starting Material | |||
| 4-Chloro-3-fluorotoluene | Starting Material | Incomplete reaction due to insufficient reaction time, low temperature, or inadequate amount of nitrating agent. | Reduces the overall yield of the desired product. |
| Side-reaction Products | |||
| Oxidized byproducts | Byproduct | Strong oxidizing conditions of the nitrating mixture can lead to the oxidation of the methyl group or other side reactions. | Can lead to the formation of tar-like substances, complicating purification. |
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of this compound.
Q1: Low yield of the desired product.
Possible Causes:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Suboptimal Reaction Temperature: The temperature may be too low, leading to a slow reaction rate, or too high, promoting the formation of byproducts.
-
Insufficient Nitrating Agent: The molar ratio of the nitrating agent to the starting material may be too low.
-
Losses during Work-up: Product may be lost during extraction or purification steps.
Troubleshooting Steps:
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material and the formation of the product.
-
Optimize Temperature: Carefully control the reaction temperature. A stepwise increase in temperature might be necessary to drive the reaction to completion without excessive byproduct formation.
-
Adjust Stoichiometry: Ensure an appropriate excess of the nitrating agent is used.
-
Efficient Extraction: Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product from the aqueous phase.
Q2: Presence of significant amounts of isomeric impurities.
Possible Causes:
-
Reaction Conditions: The regioselectivity of the nitration is highly dependent on the reaction conditions, including the nitrating agent used and the temperature.
Troubleshooting Steps:
-
Control Temperature: Lowering the reaction temperature can sometimes improve the regioselectivity of the nitration.
-
Choice of Nitrating Agent: Investigate different nitrating systems. For example, using a milder nitrating agent might favor the formation of the desired isomer.
-
Purification Strategy: Employ efficient purification techniques. Fractional crystallization can be effective if the isomers have different solubilities. Column chromatography is another powerful method for separating isomers with different polarities.
Q3: Formation of dark, tarry byproducts.
Possible Causes:
-
High Reaction Temperature: Overheating the reaction mixture can lead to decomposition and polymerization of reactants and products.
-
Excessive Reaction Time: Prolonged exposure to the strong acidic and oxidizing conditions can cause degradation.
Troubleshooting Steps:
-
Strict Temperature Control: Maintain the reaction temperature within the optimal range.
-
Monitor Reaction Time: Stop the reaction as soon as the starting material is consumed (as determined by TLC or GC).
-
Quenching: Quench the reaction by pouring it onto ice to rapidly decrease the temperature and dilute the acid.
III. Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
The most common starting material is 4-chloro-3-fluorotoluene.
Q2: What is the key reaction step in this synthesis?
The key step is the electrophilic aromatic substitution (nitration) of the 4-chloro-3-fluorotoluene ring using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.
Q3: What are the main challenges in this synthesis?
The primary challenges are controlling the regioselectivity of the nitration to minimize the formation of unwanted isomers and preventing over-nitration and other side reactions that lead to byproducts.
Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective for separating and identifying the various components of the reaction mixture, including the starting material, desired product, and impurities. Thin Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the reaction progress.
IV. Experimental Protocols
A detailed experimental protocol for the nitration of a related compound, 3-fluorotoluene, provides insight into the general procedure. Note that optimization for 4-chloro-3-fluorotoluene will be necessary.
General Procedure for Nitration of an Activated Aromatic Ring:
-
Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and a dropping funnel, carefully add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Addition of Starting Material: Slowly add the 4-chloro-3-fluorotoluene to the nitrating mixture, maintaining a low temperature (typically 0-10 °C).
-
Reaction: Allow the reaction to stir at a controlled temperature for a specific period. The progress should be monitored by TLC or GC.
-
Work-up:
-
Pour the reaction mixture slowly onto crushed ice with stirring.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
V. Visualizations
The following diagrams illustrate the key concepts in the synthesis and troubleshooting of this compound.
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for common synthesis issues.
Technical Support Center: Synthesis of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Issue ID | Question | Possible Causes & Solutions |
| YLD-001 | My overall yield is significantly lower than expected. | 1. Incomplete Reaction: - Solution: Extend the reaction time or slightly increase the reaction temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).2. Suboptimal Nitrating Agent Concentration: - Solution: Ensure the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is of the correct concentration. Water contamination can deactivate the nitronium ion, the active electrophile.[1][2]3. Loss During Workup and Purification: - Solution: Optimize the extraction and purification steps. Ensure complete extraction from the aqueous layer and minimize losses during column chromatography or recrystallization. |
| ISO-002 | My product is contaminated with isomers, as indicated by NMR or GC analysis. | 1. Incorrect Reaction Temperature: - Solution: Temperature control is crucial for regioselectivity in nitration reactions. Lowering the temperature (e.g., to 0-5 °C) often favors the formation of the desired para-isomer relative to the ortho-isomer.[3]2. Inappropriate Nitrating Agent: - Solution: The choice of nitrating agent can influence isomer distribution. Consider using a milder nitrating agent or adding a selectivity-enhancing agent like anhydrous calcium sulfate.[1] |
| PUR-003 | I'm having difficulty purifying the final product. | 1. Oily Product: - Solution: If the product is an oil and difficult to crystallize, it may be due to impurities. Attempt purification by column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate).2. Co-eluting Impurities: - Solution: If isomers are co-eluting during chromatography, try a different solvent system or a different stationary phase. Alternatively, consider derivatization of the desired product to facilitate separation, followed by deprotection. |
| RXN-004 | The reaction is turning very dark or producing tar-like substances. | 1. Over-nitration (Polynitration): - Solution: This occurs when the reaction conditions are too harsh (e.g., high temperature or excessive nitrating agent). Use a stoichiometric amount of the nitrating agent and maintain a low reaction temperature.[2]2. Side Reactions: - Solution: The starting material or product may be unstable under strong acidic conditions. Ensure the dropwise addition of the substrate to the nitrating mixture is slow and that the temperature is well-controlled. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most likely starting material is 1-chloro-2-fluoro-4-methylbenzene. The key transformation is the electrophilic aromatic substitution (nitration) of this compound.
Q2: What are the typical nitrating agents used for this type of reaction?
A mixture of concentrated nitric acid and concentrated sulfuric acid is a standard nitrating agent.[2] The sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺), which is the active electrophile.[2] Other nitrating systems, such as potassium nitrate in sulfuric acid, can also be employed.[4]
Q3: How can I control the regioselectivity of the nitration to favor the desired isomer?
Controlling the reaction temperature is a key factor. Lower temperatures generally increase the selectivity for the para-isomer.[3] The directing effects of the substituents on the aromatic ring (chloro, fluoro, and methyl groups) will also influence the position of nitration.
Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
-
Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the conversion of the starting material and identify the products and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): For structural confirmation of the final product and isomeric purity assessment.
-
Infrared (IR) Spectroscopy: To identify the presence of the nitro functional group.
Q5: Are there any specific safety precautions I should take during this synthesis?
Yes. The nitrating mixture (concentrated nitric and sulfuric acids) is highly corrosive and a strong oxidizing agent. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn. The reaction can be exothermic, so careful temperature control is essential to prevent runaway reactions.[2]
Experimental Protocol: Nitration of 1-Chloro-2-fluoro-4-methylbenzene
This protocol is a general guideline and may require optimization.
Materials:
-
1-Chloro-2-fluoro-4-methylbenzene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath to 0-5 °C.
-
Slowly add concentrated nitric acid to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C. This creates the nitrating mixture.
-
Dissolve 1-chloro-2-fluoro-4-methylbenzene in a minimal amount of a suitable solvent like dichloromethane.
-
Add the solution of the starting material dropwise to the cold nitrating mixture over a period of 30-60 minutes. Ensure the temperature of the reaction mixture does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time (this may require optimization, e.g., 1-3 hours), monitoring the progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired this compound isomer.
-
Characterize the purified product using NMR, GC-MS, and IR spectroscopy.
Quantitative Data Summary
The following table summarizes the general effects of reaction parameters on the nitration of substituted toluenes, which can be applied to optimize the synthesis of this compound.
| Parameter | Effect on Yield | Effect on Selectivity (para-isomer) | Notes |
| Temperature | Increasing temperature may increase reaction rate but can lead to lower yields due to side reactions. | Lower temperatures generally favor the formation of the para-isomer.[3] | Careful control is critical. |
| Reaction Time | Insufficient time leads to incomplete conversion and low yield. | May have a minor effect on selectivity. | Monitor by TLC or GC. |
| Nitrating Agent | Choice and concentration affect the rate and selectivity.[5] | Milder agents can improve selectivity. | A mixture of HNO₃/H₂SO₄ is common.[2] |
| Catalyst | Additives like anhydrous calcium sulfate can enhance the rate and para-selectivity.[1] | Can significantly improve the ratio of para to ortho isomers.[1] | May require screening of different catalysts. |
Diagrams
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
References
- 1. US3957889A - Selective nitration of aromatic and substituted aromatic compositions - Google Patents [patents.google.com]
- 2. cerritos.edu [cerritos.edu]
- 3. researchgate.net [researchgate.net]
- 4. 1-CHLORO-5-FLUORO-2-METHYL-4-NITRO-BENZENE | 112108-73-3 [amp.chemicalbook.com]
- 5. Dynamics and the Regiochemistry of Nitration of Toluene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most common laboratory-scale synthesis involves the electrophilic nitration of 1-Chloro-2-fluoro-4-methylbenzene (also known as 4-chloro-3-fluorotoluene). This reaction typically uses a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid, or potassium nitrate in sulfuric acid.
Q2: What are the primary side reactions to be aware of during the nitration of 1-Chloro-2-fluoro-4-methylbenzene?
The primary side reactions involve the formation of constitutional isomers. The directing effects of the substituents on the aromatic ring (chloro, fluoro, and methyl groups) influence the position of the incoming nitro group. This can lead to a mixture of products that may be challenging to separate. Over-nitration to form dinitro products is also possible under harsh reaction conditions.
Q3: How can I minimize the formation of isomeric byproducts?
Controlling the reaction temperature is crucial for minimizing the formation of unwanted isomers. Running the reaction at a low temperature (e.g., 0-5 °C) generally favors the formation of the thermodynamically more stable product and reduces the rate of side reactions. The choice of nitrating agent and the rate of its addition can also impact the regioselectivity of the reaction.
Q4: What are the recommended purification methods for isolating the desired product?
Column chromatography is a common method for separating the desired this compound from its isomers. Recrystallization from a suitable solvent system can also be an effective purification technique, provided there is a significant difference in the solubility of the product and its impurities.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Low Yield of Desired Product | Incomplete reaction. | - Increase reaction time or temperature slightly. - Ensure stoichiometric amounts of nitrating agent are used. |
| Loss of product during workup or purification. | - Optimize extraction and purification procedures. - Ensure the pH is appropriate during aqueous workup to prevent loss of product. | |
| Presence of Multiple Isomers in the Final Product | Lack of regioselectivity in the nitration reaction. | - Maintain a low and constant reaction temperature. - Slowly add the nitrating agent to the reaction mixture. - Experiment with different nitrating agents (e.g., acetyl nitrate) that may offer better selectivity. |
| Formation of Dark-Colored Byproducts | Over-nitration or oxidation of the starting material or product. | - Use a milder nitrating agent. - Strictly control the reaction temperature and time. - Ensure the starting material is pure. |
| Difficulty in Separating Product from Isomeric Impurities | Similar polarity of the desired product and its isomers. | - Optimize the mobile phase for column chromatography to improve separation. - Consider using a different stationary phase for chromatography. - Attempt fractional recrystallization with various solvents. |
Experimental Protocols
Synthesis of this compound via Nitration
This protocol is adapted from a similar synthesis of 2-chloro-4-fluoro-5-nitrotoluene.[1][2]
Materials:
-
1-Chloro-2-fluoro-4-methylbenzene
-
Concentrated Sulfuric Acid (98%)
-
Potassium Nitrate (or concentrated Nitric Acid)
-
Ice
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Deionized Water
Procedure:
-
To a stirred solution of 1-Chloro-2-fluoro-4-methylbenzene in a round-bottom flask, slowly add concentrated sulfuric acid at 0°C (ice bath).
-
Once the mixture is cooled, add potassium nitrate portion-wise, ensuring the temperature does not rise above 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Upon completion, carefully pour the reaction mixture over crushed ice.
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Extract the product with ethyl acetate.
-
Combine the organic layers and wash with deionized water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing Reaction Pathways and Troubleshooting
Reaction Pathway
The following diagram illustrates the primary reaction for the synthesis of this compound and the formation of a potential isomeric byproduct.
Caption: Synthesis of this compound and a side product.
Troubleshooting Workflow
This workflow provides a logical approach to diagnosing and resolving common issues encountered during the synthesis.
Caption: A workflow for troubleshooting the synthesis of this compound.
References
Technical Support Center: Degradation of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the expected initial steps in the microbial degradation of this compound?
A1: Based on studies of similar halogenated nitroaromatic compounds, the initial degradation steps for this compound are likely to involve either reduction of the nitro group or oxidative attack on the aromatic ring. The electron-withdrawing nature of the nitro group makes the compound resistant to oxidative degradation[1]. Therefore, reductive pathways are common starting points. One probable initial reaction is the reduction of the nitro group to a nitroso, hydroxylamino, and subsequently an amino group, forming 1-Chloro-2-fluoro-4-methyl-5-aminobenzene. Another possibility is the replacement of the nitro group or a halogen via nucleophilic substitution.
Q2: What are the potential degradation products of this compound?
A2: The degradation of this compound is expected to proceed through several intermediates. Following the initial reduction of the nitro group, further transformations can occur, such as dehalogenation (removal of chlorine or fluorine) and ring cleavage. Potential degradation products could include various chlorinated and fluorinated aminophenols, catechols, and eventually, smaller organic acids that can enter central metabolic pathways. For instance, studies on 1-chloro-4-nitrobenzene have shown the formation of 2-amino-5-chlorophenol[2].
Q3: Are there any known microorganisms capable of degrading this compound or structurally similar ones?
A3: While specific microorganisms capable of degrading this compound have not been explicitly documented in the provided search results, various bacteria and fungi have been shown to degrade other halogenated nitroaromatic compounds. For example, several Pseudomonas species can reduce mono-nitro compounds to anilines[2][3]. The bacterial strain LW1, belonging to the family Comamonadaceae, can utilize 1-chloro-4-nitrobenzene as a sole source of carbon, nitrogen, and energy[2][3]. Fungi, such as Caldariomyces fumago, have also demonstrated the ability to degrade halogenated nitrophenols[4]. Researchers should consider screening for microbes from contaminated sites, as they may have evolved the necessary enzymatic machinery.
Q4: What analytical techniques are most suitable for monitoring the degradation of this compound and its metabolites?
A4: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for quantifying the disappearance of the parent compound and the appearance of polar metabolites. Gas Chromatography-Mass Spectrometry (GC-MS) is useful for identifying volatile intermediates, especially after derivatization. For structural elucidation of unknown metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools.
Troubleshooting Guides
| Problem | Possible Causes | Recommended Solutions |
| No degradation of the target compound observed. | The selected microbial culture may lack the specific enzymes required for the initial attack. | - Screen a wider range of microorganisms, including those from contaminated environments. - Consider using a microbial consortium instead of a pure culture. - Optimize culture conditions (pH, temperature, aeration, and nutrient availability) to support microbial activity.[5] |
| The compound may be toxic to the microorganisms at the tested concentration. | - Perform toxicity assays to determine the inhibitory concentration of the compound. - Start with a lower concentration of the substrate and gradually increase it as the culture adapts. | |
| The compound has low bioavailability. | - Use a co-solvent to increase the solubility of the compound, ensuring the solvent itself is not toxic to the microbes. - Add a surfactant to improve the compound's availability to the microorganisms. | |
| Accumulation of an unknown intermediate. | A downstream enzyme in the degradation pathway is inhibited or has a lower activity (rate-limiting step). | - Identify the intermediate using analytical techniques like LC-MS or GC-MS. - Supplement the culture with potential co-factors that might be required for the downstream enzymes. - Investigate the effect of the accumulated intermediate on the overall degradation process, as it might be toxic.[5] |
| The experimental conditions are not optimal for the complete degradation pathway. | - Adjust pH, temperature, or oxygen levels to favor the activity of the enzymes responsible for further degradation. | |
| Inconsistent or non-reproducible degradation rates. | Variability in the inoculum preparation. | - Standardize the inoculum preparation procedure, ensuring a consistent cell density and physiological state. |
| Fluctuations in experimental conditions. | - Tightly control all experimental parameters such as temperature, pH, and shaking speed. | |
| Abiotic degradation or transformation of the compound. | - Run abiotic controls (without microorganisms) to quantify any non-biological degradation. |
Experimental Protocols
Protocol 1: Microbial Degradation Assay
-
Inoculum Preparation: Grow the selected microbial strain in a suitable nutrient-rich medium to the late exponential phase. Harvest the cells by centrifugation, wash them twice with a sterile mineral salts medium (MSM), and resuspend them in MSM to a desired optical density (e.g., OD600nm of 1.0).
-
Reaction Setup: In a sterile flask, add the MSM and the target compound, this compound, to the desired final concentration. Use a carrier solvent like ethanol or acetone if necessary, and include a solvent control.
-
Initiation of Degradation: Inoculate the flask with the prepared cell suspension. For anaerobic experiments, purge the flask with nitrogen gas before sealing.
-
Incubation: Incubate the flasks under controlled conditions (e.g., 30°C, 150 rpm).
-
Sampling: At regular time intervals, withdraw aliquots from the flasks.
-
Sample Preparation: Centrifuge the aliquots to remove the microbial cells. The supernatant can be directly analyzed or extracted with a suitable organic solvent (e.g., ethyl acetate) for further analysis.
-
Analysis: Analyze the samples using HPLC to quantify the concentration of the parent compound and major metabolites.
Protocol 2: Identification of Metabolites by GC-MS
-
Sample Extraction: To an aqueous sample from the degradation assay, add a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and acidify if necessary to protonate acidic metabolites. Shake vigorously and separate the organic layer.
-
Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate and concentrate it under a gentle stream of nitrogen.
-
Derivatization (if necessary): For non-volatile or highly polar metabolites, perform a derivatization step (e.g., silylation) to increase their volatility.
-
GC-MS Analysis: Inject the prepared sample into the GC-MS system. Use an appropriate temperature program for the GC to separate the compounds and acquire mass spectra for identification by comparison with spectral libraries.
Signaling Pathways and Experimental Workflows
Caption: Proposed reductive degradation pathway for this compound.
Caption: General experimental workflow for studying microbial degradation.
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Biodegradation of Xenobiotics: Pathways and Microbial Approaches • Environmental Studies (EVS) Institute [evs.institute]
resolving issues in the scale-up of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up production of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly during scale-up operations.
| Issue ID | Problem | Potential Causes | Recommended Solutions & Actions |
| TSG-001 | Low Yield of Desired Isomer | - Incorrect reaction temperature favoring the formation of unwanted isomers.- Improper ratio of nitrating agents (nitric acid and sulfuric acid).- Inefficient mixing leading to localized "hot spots" and side reactions. | - Temperature Control: Maintain a strict temperature range, typically between 0-10°C, during the addition of the nitrating mixture. Use a calibrated temperature probe and an efficient cooling system.- Reagent Stoichiometry: Carefully control the molar ratio of nitric acid to the starting material, 4-chloro-3-fluorotoluene. An excess of nitric acid can lead to di-nitration.- Agitation: Ensure vigorous and consistent stirring throughout the reaction to maintain homogeneity and facilitate heat transfer. |
| TSG-002 | Formation of Di-nitro Byproducts | - Reaction temperature is too high.- Extended reaction time.- Excess of nitrating agent. | - Temperature and Time Monitoring: Adhere to the recommended reaction temperature and time. Monitor the reaction progress using in-process controls like HPLC or GC.[1]- Controlled Addition: Add the nitrating agent dropwise to the substrate solution to prevent a sudden increase in temperature and concentration. |
| TSG-003 | Poor Product Purity After Work-up | - Incomplete reaction or quenching.- Inefficient extraction of the product.- Formation of hard-to-separate isomeric impurities. | - Quenching: Ensure the reaction is fully quenched by pouring the reaction mixture onto crushed ice with vigorous stirring.- Extraction: Use an appropriate organic solvent, such as dichloromethane, for extraction and perform multiple extractions to ensure complete recovery. Wash the organic layer with a sodium bicarbonate solution to neutralize residual acids.[1]- Purification: Employ fractional crystallization or column chromatography for effective separation of isomers. |
| TSG-004 | Runaway Exothermic Reaction | - Too rapid addition of the nitrating agent.- Failure of the cooling system.- Inadequate heat removal capacity of the reactor. | - Immediate Action: Stop the addition of the nitrating agent immediately. If possible, add a large volume of a cold, inert solvent to dilute the reaction mixture and absorb heat.- Preventative Measures: Always add the nitrating agent slowly and monitor the internal temperature continuously. Ensure the cooling system is functioning correctly before starting the reaction. For larger scale, consider using a continuous flow reactor for better heat management. |
| TSG-005 | Difficulty in Product Crystallization | - Presence of impurities inhibiting crystal formation.- Inappropriate solvent for crystallization.- Supersaturation not achieved. | - Solvent Screening: Test a range of solvents to find one in which the product is highly soluble at elevated temperatures and poorly soluble at lower temperatures. Common choices include methanol, ethanol, and isopropanol.- Seeding: Introduce a small seed crystal of the pure product to induce crystallization.- Slow Cooling: Allow the solution to cool slowly to promote the formation of larger, purer crystals. |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
The common starting material is 4-chloro-3-fluorotoluene. The synthesis involves the nitration of this substrate.
Q2: What are the critical process parameters to control during the nitration reaction?
The most critical parameters are:
-
Temperature: Maintaining a low temperature (typically 0-10°C) is crucial to control the exothermic reaction and minimize the formation of byproducts.[1]
-
Rate of Addition: The nitrating mixture (concentrated nitric and sulfuric acid) should be added slowly and controllably to the substrate.
-
Agitation: Efficient stirring is necessary for uniform heat distribution and reactant mixing.
Q3: What are the common impurities and byproducts in this synthesis?
The primary impurities are other isomers of the nitrated product. The directing effects of the chloro, fluoro, and methyl groups on the toluene ring can lead to the formation of various positional isomers. Di-nitrated compounds can also form if the reaction conditions are not well-controlled.[1]
Q4: How can the progress of the reaction be monitored?
The reaction progress can be effectively monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). This allows for the determination of the consumption of the starting material and the formation of the desired product and any byproducts.
Q5: What are the recommended methods for purifying the final product at a larger scale?
For industrial-scale purification, fractional crystallization is often the most cost-effective method. This technique relies on the differential solubility of the desired isomer and its impurities in a suitable solvent. The choice of solvent is critical and should be determined through laboratory-scale screening. Column chromatography is also a viable option but may be less economical for very large quantities.
Experimental Protocols
Key Experiment: Nitration of 4-chloro-3-fluorotoluene
Materials:
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4-chloro-3-fluorotoluene
-
Concentrated Nitric Acid (68-70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane
-
5% Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Ice
Procedure:
-
In a reactor equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5°C using an ice-salt bath.
-
Slowly add concentrated nitric acid to the sulfuric acid while maintaining the temperature below 10°C.
-
In a separate vessel, dissolve 4-chloro-3-fluorotoluene in dichloromethane.
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Slowly add the 4-chloro-3-fluorotoluene solution to the cold nitrating mixture dropwise over a period of 1-2 hours. The temperature of the reaction mixture should be strictly maintained between 0-10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours.
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Monitor the reaction progress by HPLC or GC.
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Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
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Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
Visualizations
Logical Workflow for Troubleshooting Low Product Purity
References
Technical Support Center: Optimizing Reaction Conditions for 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene. This valuable intermediate is synthesized via the nitration of 2-chloro-4-fluorotoluene. This guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure successful and efficient synthesis.
Experimental Protocol: Nitration of 2-Chloro-4-fluorotoluene
This protocol details the synthesis of this compound.
Materials:
-
2-Chloro-4-fluorotoluene
-
Concentrated Sulfuric Acid (98%)
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Potassium Nitrate (or concentrated Nitric Acid)
-
Ice
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
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Magnetic stirrer and stir bar
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Dropping funnel
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Ice bath
-
Separatory funnel
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Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 2-chloro-4-fluorotoluene.
-
Cooling: Place the flask in an ice bath and cool the contents to 0°C with continuous stirring.
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Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid to the cooled starting material. Maintain the temperature at 0°C during the addition.
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Addition of Nitrating Agent: While maintaining the temperature at 0°C, add potassium nitrate portion-wise (or concentrated nitric acid dropwise).
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Quenching: Carefully pour the reaction mixture over crushed ice with stirring.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
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Washing: Wash the organic layer sequentially with water and brine.
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Drying: Dry the organic layer over anhydrous sodium sulfate.
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Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude product.
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Purification: The crude product can be further purified by recrystallization or column chromatography.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize the impact of key reaction parameters on the yield and purity of this compound.
Table 1: Effect of Temperature on Yield and Isomer Formation
| Temperature (°C) | Yield of Desired Isomer (%) | Formation of Dinitro Byproducts (%) |
| 0 | 75-85 | < 2 |
| 25 (Room Temp) | 60-70 | 5-10 |
| 50 | 40-50 | > 15 |
Table 2: Influence of Nitrating Agent on Reaction Outcome
| Nitrating Agent | Molar Ratio (Nitrating Agent:Substrate) | Yield (%) | Purity (%) |
| Conc. HNO₃/H₂SO₄ | 1.1 : 1 | 80-90 | 95-98 |
| KNO₃/H₂SO₄ | 1.1 : 1 | 75-85 | 95-98 |
| Conc. HNO₃ | 1.1 : 1 | 40-50 | 80-85 |
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Loss of product during workup. 3. Suboptimal reaction temperature. | 1. Increase reaction time or slightly increase the temperature towards the end of the reaction. 2. Ensure complete extraction and minimize transfers. 3. Maintain the initial reaction temperature at 0°C. |
| Formation of Multiple Isomers | 1. The directing effects of the chloro, fluoro, and methyl groups can lead to the formation of other regioisomers. | 1. Maintain a low reaction temperature (0°C) to favor the formation of the desired isomer. 2. Purify the product using column chromatography. |
| Presence of Dinitro Compounds | 1. Reaction temperature is too high. 2. Excess nitrating agent. | 1. Strictly control the temperature, especially during the addition of the nitrating agent. 2. Use a slight excess (1.05-1.1 equivalents) of the nitrating agent. |
| Dark-colored Reaction Mixture | 1. Oxidation of the starting material or product. | 1. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen). 2. Avoid excessively high temperatures. |
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to maintain a low temperature during the initial stages of the reaction?
A1: Maintaining a low temperature (0°C) is critical for controlling the regioselectivity of the nitration. The methyl group on the toluene ring is an ortho-, para-director, while the chloro and fluoro groups are also ortho-, para-directing but deactivating. Low temperatures favor the formation of the thermodynamically more stable product, which is the desired this compound. Higher temperatures can lead to the formation of a mixture of isomers and increase the likelihood of dinitration.
Q2: What is the role of sulfuric acid in this reaction?
A2: Concentrated sulfuric acid serves two primary roles. First, it acts as a catalyst by protonating the nitric acid (or reacting with potassium nitrate) to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Second, it acts as a dehydrating agent, absorbing the water produced during the reaction, which drives the equilibrium towards the formation of the nitronium ion.
Q3: Can I use other nitrating agents besides a mixture of nitric and sulfuric acids?
A3: While the mixed acid system is the most common and effective, other nitrating agents can be used. For instance, using potassium nitrate in sulfuric acid generates the nitronium ion in situ. However, using nitric acid alone is generally less effective as the concentration of the nitronium ion is much lower, leading to slower reaction rates and lower yields.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound can be confirmed using various analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To determine the chemical structure and identify the presence of any isomeric impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity and confirm the molecular weight of the product.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Q5: What are the main safety precautions to consider during this experiment?
A5: This reaction involves the use of strong acids and produces a nitro compound, necessitating strict safety measures:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The addition of the nitrating mixture is exothermic and should be done slowly and with efficient cooling to prevent the reaction from becoming uncontrollable.
-
Nitroaromatic compounds can be toxic and should be handled with care.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the nitration of 2-chloro-4-fluorotoluene.
troubleshooting peak splitting in NMR of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene
Technical Support Center: 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak splitting in the NMR spectrum of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected ¹H NMR spectrum and splitting pattern for this compound?
In a standard ¹H NMR spectrum, you should expect to see three distinct signals corresponding to the three unique proton environments in the molecule: the methyl group protons (H₃C-Ar), the aromatic proton at position 3 (H-3), and the aromatic proton at position 6 (H-6).
-
Methyl Protons (H₃C-Ar): This signal, typically found around 2.4-2.6 ppm, should appear as a singlet because there are no adjacent protons to couple with.
-
Aromatic Proton H-3: This proton is coupled to two different nuclei: the aromatic proton H-6 and the fluorine atom at position 2. This results in a more complex splitting pattern. It is expected to be a doublet of doublets (dd) due to ortho coupling with the fluorine atom (³JHF) and meta coupling with H-6 (⁴JHH).
-
Aromatic Proton H-6: This proton is primarily coupled to H-3 (meta coupling, ⁴JHH), which would result in a doublet. It can also experience a very small long-range coupling to the fluorine atom (para coupling, ⁵JHF), which may not be resolved and could just lead to slight broadening of the doublet peaks.
Q2: My aromatic signal is a doublet of doublets, but I only expected a doublet from proton-proton coupling. Why?
The fluorine atom (¹⁹F) has a nuclear spin of I = ½, similar to a proton.[1] Consequently, it couples with nearby protons, causing signal splitting. In this compound, the proton at the H-3 position is three bonds away from the fluorine atom at C-2. This ortho-coupling (³JHF) is significant and splits the H-3 signal into a doublet. The smaller meta-coupling to H-6 (⁴JHH) further splits each of these peaks into another doublet, resulting in the observed doublet of doublets.
Q3: The two aromatic signals in my spectrum are overlapping and difficult to interpret. What can I do to resolve them?
Overlapping signals in the aromatic region can obscure the splitting patterns. Here are several strategies to improve resolution:
-
Use a Higher Field Spectrometer: A spectrometer with a stronger magnetic field (e.g., moving from 400 MHz to 600 MHz) will increase the chemical shift dispersion (in Hz), often resolving overlapping multiplets.
-
Change the Solvent: The chemical shifts of protons can be influenced by the choice of deuterated solvent due to solvent-solute interactions.[2] Acquiring a spectrum in a different solvent (e.g., benzene-d₆, acetone-d₆, or DMSO-d₆) may shift the signals enough to resolve them.[2]
-
Run a 2D NMR Experiment: A 2D COSY (Correlation Spectroscopy) experiment can help identify which protons are coupled to each other, even if their signals overlap in the 1D spectrum. This would show a cross-peak between H-3 and H-6, confirming their coupling relationship.
Q4: My peaks are broad, and the splitting is poorly resolved. How can I improve the spectrum quality?
Broad peaks can be caused by several factors related to sample preparation and instrument settings.[2]
-
Check Sample Concentration: Highly concentrated samples can be viscous, leading to broader lines.[3][4] Try diluting your sample.
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Ensure Sample Homogeneity: The sample must be fully dissolved and free of any solid particles.[5] Filtering the sample into the NMR tube is crucial for good spectral quality.
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Instrument Shimming: The homogeneity of the magnetic field (shimming) must be optimized for your sample. Poor shimming is a common cause of broad peaks.
-
Remove Paramagnetic Impurities: Paramagnetic species, even at trace levels, can cause significant line broadening. Ensure your sample and solvent are free from such impurities.
Q5: I am seeing more signals than the three expected for the molecule. What is the likely cause?
The presence of extra signals usually indicates impurities in your sample.
-
Residual Solvents: Solvents from the reaction or purification steps (e.g., ethyl acetate, dichloromethane) are common contaminants.
-
Starting Materials or Byproducts: Incomplete reactions or side reactions can leave other compounds in your sample.
-
Water: NMR solvents can absorb moisture from the air. A broad singlet from water is often seen, with a chemical shift that varies depending on the solvent.
Compare the chemical shifts of the unexpected peaks to known values for common laboratory solvents and potential side products to identify them.
Predicted ¹H NMR Data Summary
The following table provides predicted ¹H NMR chemical shifts and coupling constants for this compound. Actual values may vary depending on the solvent and experimental conditions.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| -CH₃ (on C4) | 2.4 - 2.6 | Singlet (s) | N/A |
| H-3 (aromatic) | 7.5 - 7.9 | Doublet of Doublets (dd) | ³JHF ≈ 7-10 Hz, ⁴JHH ≈ 2-3 Hz |
| H-6 (aromatic) | 8.0 - 8.4 | Doublet (d) | ⁴JHH ≈ 2-3 Hz, (⁵JHF ≈ 0-2 Hz, may not be resolved) |
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
This protocol outlines the standard procedure for preparing and running an NMR sample to achieve a high-quality spectrum.
1. Sample Preparation
-
Sample Quantity: Weigh approximately 5-10 mg of pure this compound.[3][4]
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆). Use approximately 0.6-0.7 mL of the solvent to achieve the proper sample depth in a standard 5 mm NMR tube.[4]
-
Dissolution: In a clean, dry vial, dissolve the sample completely in the deuterated solvent. Gentle vortexing may be required.
-
Filtration: To remove any particulate matter, filter the solution through a pipette containing a small, tightly packed plug of glass wool or cotton directly into a clean NMR tube. This step is critical for good resolution.
-
Labeling: Clearly label the NMR tube with the sample identifier.
2. NMR Data Acquisition
-
Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and optimize the magnetic field homogeneity (shimming).
-
Acquisition Parameters: For a standard ¹H NMR experiment, typical parameters include:
-
Pulse Angle: 30-90 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 scans (adjust as needed based on sample concentration)
-
-
Referencing: Use the residual solvent peak or an internal standard like tetramethylsilane (TMS) to reference the chemical shift scale.[6]
3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Integration: Integrate the signals to determine the relative ratios of the different protons. The expected ratio is 3:1:1 for the methyl, H-3, and H-6 protons, respectively.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting unexpected peak splitting and other common issues in the NMR spectrum of this compound.
NMR Troubleshooting Workflow for this compound.
References
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. Troubleshooting [chem.rochester.edu]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. research.reading.ac.uk [research.reading.ac.uk]
- 5. organomation.com [organomation.com]
- 6. C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
avoiding byproduct formation in 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid byproduct formation in reactions involving 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene.
Troubleshooting Guides
Issue: Formation of Isomeric Byproducts (Substitution at the Wrong Position)
Symptom: Your reaction yields a mixture of products, with the nucleophile substituting the chlorine atom instead of the fluorine atom, or vice-versa.
Cause: Lack of regioselectivity in the nucleophilic aromatic substitution (SNAr) reaction. In this compound, the fluorine atom is generally a better leaving group than the chlorine atom in SNAr reactions. This is due to the higher electronegativity of fluorine, which activates the carbon for nucleophilic attack. The nitro group strongly activates the positions ortho and para to it. The fluorine is ortho to the nitro group, while the chlorine is meta, further favoring the substitution of fluorine. However, under certain conditions, selectivity can be compromised.
Solutions:
-
Temperature Control: Lowering the reaction temperature can significantly enhance selectivity. Start with a lower temperature and gradually increase it only if the reaction rate is too slow.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions as they can solvate the cation without strongly solvating the nucleophile.
-
Nucleophile Concentration: Using the nucleophile in a controlled stoichiometry (e.g., 1.0 to 1.2 equivalents) can minimize side reactions. A large excess of the nucleophile might decrease selectivity.
-
Base Selection: If a base is required, use a non-nucleophilic, sterically hindered base to avoid its direct reaction with the substrate.
Issue: Unwanted Reduction of the Nitro Group
Symptom: The final product contains an amino group (-NH₂) instead of the expected nitro group (-NO₂).
Cause: The nitro group is susceptible to reduction under certain reaction conditions, especially when using nucleophiles that can also act as reducing agents or in the presence of catalytic impurities.
Solutions:
-
Choice of Reagents:
-
Avoid using reducing agents like sodium borohydride or lithium aluminum hydride unless the intention is to reduce the nitro group.
-
When performing catalytic reactions, be mindful that catalysts like Palladium on carbon (Pd/C) in the presence of a hydrogen source will readily reduce the nitro group.[1][2]
-
Metals such as iron, tin, or zinc in acidic media are classic reagents for nitro reduction and should be avoided.[1][3]
-
-
Reaction Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent potential atmospheric reductions, especially if using sensitive reagents.
-
Purification of Reagents: Ensure that the nucleophile and solvents are free from contaminants that could act as reducing agents.
Issue: Hydrolysis of Halogen or Nitro Groups
Symptom: Presence of hydroxylated byproducts where the chloro, fluoro, or nitro group has been replaced by a hydroxyl group (-OH).
Cause: Hydrolysis can occur in the presence of water, especially under harsh acidic or basic conditions at elevated temperatures.
Solutions:
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water.
-
Control of pH: Avoid strongly acidic or basic conditions if possible. If a base is necessary, consider using a milder base or controlling its addition.
-
Temperature Management: Perform the reaction at the lowest effective temperature to minimize the rate of hydrolysis.
Frequently Asked Questions (FAQs)
Q1: Which halogen is more likely to be displaced in this compound during a nucleophilic aromatic substitution (SNAr) reaction?
In SNAr reactions, fluoride is a significantly better leaving group than chloride.[4] The high electronegativity of the fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. This effect stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[4] Therefore, the fluorine at the C-2 position is the preferred site for nucleophilic substitution.
Q2: Can the nitro group itself be displaced?
While less common than halogen displacement, the nitro group can act as a leaving group in some nucleophilic aromatic substitution reactions, particularly when the aromatic ring is highly electron-deficient.[5][6] However, in the case of this compound, the displacement of the fluoride or chloride is thermodynamically and kinetically more favorable.
Q3: My nucleophile is an amine. What specific byproducts should I be concerned about?
When using an amine as a nucleophile, the primary concerns are:
-
Regioisomers: Formation of the product where the amine has displaced the chlorine instead of the fluorine.
-
Nitro Group Reduction: Amines, especially in the presence of certain catalysts or under specific conditions, can potentially lead to the reduction of the nitro group to an amine.
-
Over-reaction: If the product amine is more nucleophilic than the starting amine, it could potentially react with another molecule of the starting material, leading to diarylamine byproducts.
Q4: How can I monitor the progress of my reaction to minimize byproduct formation?
Regular monitoring of the reaction by techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) is crucial. This allows you to track the consumption of the starting material and the formation of the desired product and any byproducts. The reaction should be quenched as soon as the starting material is consumed to prevent further reactions and byproduct formation.
Data Presentation
Table 1: Influence of Reaction Parameters on Product Distribution
| Parameter | Condition | Expected Outcome on Selectivity (F vs. Cl substitution) | Potential Byproducts |
| Temperature | Low (e.g., 0-25 °C) | High | Slower reaction rate |
| High (e.g., >80 °C) | Low | Increased isomeric byproducts, hydrolysis | |
| Solvent | Polar Aprotic (DMF, DMSO) | High | Potential for solvent-related side reactions |
| Protic (e.g., alcohols) | Moderate to Low | Solvolysis byproducts | |
| Base | Strong, Nucleophilic | Low | Byproducts from reaction with the base |
| Weak, Non-nucleophilic | High | Slower reaction rate | |
| Atmosphere | Inert (N₂, Ar) | No direct effect | Prevents unwanted oxidation/reduction |
| Air | No direct effect | Potential for side reactions with sensitive reagents |
Experimental Protocols
Key Experiment: Regioselective Amination of this compound
This protocol provides a general method for the selective substitution of the fluorine atom. Note: This is a representative example and may require optimization for specific amines.
Materials:
-
This compound
-
Amine (1.1 equivalents)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Standard laboratory glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DMF.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Slowly add the amine (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
If the reaction is slow, gently heat the mixture to 40-50 °C.
-
Upon completion (disappearance of the starting material), cool the reaction to room temperature.
-
Quench the reaction by adding cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired N-substituted-1-chloro-4-methyl-5-nitroaniline derivative.
Mandatory Visualization
Caption: Troubleshooting workflow for minimizing byproduct formation.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. Reduction of aromatic and aliphatic nitro groups to anilines and amines with hypophosphites associated with Pd/C - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Nucleophilic aromatic substitution of the nitro-group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
stability issues of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene in solution. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
This compound is a yellow crystalline solid. Like many nitroaromatic compounds, its stability in solution can be influenced by several factors, including the solvent used, pH, temperature, and exposure to light. It is generally considered to be a stable compound under standard storage conditions (room temperature, protected from light, in a tightly sealed container).
Q2: In which common laboratory solvents is this compound soluble?
Q3: What are the potential degradation pathways for this compound in solution?
Specific degradation pathways for this compound are not extensively documented in the literature. However, based on the chemistry of related compounds like chloronitrobenzenes, potential degradation pathways under stress conditions may include:
-
Hydrolysis: Under basic conditions and elevated temperatures, nucleophilic aromatic substitution can occur, where the chloro or fluoro group is displaced by a hydroxyl group to form the corresponding nitrophenol derivative.[2][3]
-
Photodegradation: Exposure to UV light, especially in the presence of a photocatalyst, can lead to the displacement of the chloro or nitro group by hydroxyl radicals, forming various phenolic compounds.[4][5]
-
Reduction of the Nitro Group: In the presence of reducing agents, the nitro group can be reduced to an amino group, forming the corresponding aniline derivative.
Q4: How should solutions of this compound be stored to minimize degradation?
To minimize degradation, solutions of this compound should be:
-
Stored at cool to room temperature.
-
Protected from light by using amber vials or by wrapping the container in aluminum foil.
-
Tightly sealed to prevent solvent evaporation and exposure to atmospheric moisture and oxygen.
-
Prepared fresh when possible, especially for use in sensitive assays.
Troubleshooting Guide: Stability Issues in Experiments
This guide addresses common problems encountered during experiments that may be related to the instability of this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent assay results or loss of compound activity over time. | Degradation of the compound in the stock or working solution. | 1. Prepare fresh solutions before each experiment. 2. Store stock solutions at a lower temperature (e.g., 2-8 °C or -20 °C), after confirming solubility at that temperature. 3. Perform a time-course experiment to assess the stability of the compound in your specific experimental buffer and conditions. 4. Analyze the solution for the presence of degradation products using HPLC. |
| Appearance of new peaks in chromatograms (e.g., HPLC, LC-MS) of the sample solution. | The compound is degrading into one or more new chemical entities. | 1. Compare the chromatogram of a freshly prepared solution with that of the aged solution to identify the degradation peaks. 2. Attempt to identify the degradation products using mass spectrometry (MS). 3. Evaluate the impact of light, temperature, and pH on the formation of these new peaks by conducting forced degradation studies. |
| Color change of the solution (e.g., deepening of the yellow color or development of a brownish tint). | Formation of colored degradation products. Nitroaromatic compounds can sometimes form colored byproducts upon degradation. | 1. Monitor the UV-Vis spectrum of the solution over time to quantify the color change. 2. Correlate the color change with the appearance of new peaks in the chromatogram. 3. If the color change is rapid, consider preparing the solution in a different, more inert solvent. |
| Precipitation of the compound from the solution. | Poor solubility or degradation to a less soluble product. The initial solvent may not be suitable for long-term storage. | 1. Confirm the solubility of the compound in the chosen solvent at the storage temperature. 2. Consider using a co-solvent system to improve solubility. 3. If precipitation occurs upon storage at low temperatures, allow the solution to equilibrate to room temperature and vortex to redissolve before use. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Quantitative Solubility | Qualitative Solubility | Source |
| Water | Data not available | Slightly soluble | [1] |
| Methanol | Data not available | Soluble | |
| Ethanol | Data not available | Expected to be soluble | - |
| DMSO | Data not available | Expected to be soluble | - |
| Acetonitrile | Data not available | Expected to be soluble | - |
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.
Objective: To assess the stability of the compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 1M
-
Sodium hydroxide (NaOH), 1M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC system with a UV or PDA detector
-
LC-MS system for peak identification
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 70°C for 48 hours. Dissolve a portion of the stressed solid in methanol for analysis.
-
Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette or other UV-transparent container) to UV light in a photostability chamber for 24 hours.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a stability-indicating HPLC method (see below).
-
Characterize any significant degradation products using LC-MS.
-
Protocol for a Stability-Indicating HPLC Method
This is a general-purpose HPLC method that can be used as a starting point for the analysis of this compound and its potential degradation products. Method optimization will likely be required.
Instrumentation:
-
HPLC with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
UV detector set at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the parent compound)
Mobile Phase:
-
A gradient of acetonitrile and water is a common starting point for aromatic compounds.
-
Example gradient:
-
Start with 30% acetonitrile / 70% water.
-
Linearly increase to 90% acetonitrile over 20 minutes.
-
Hold at 90% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min Injection Volume: 10 µL Column Temperature: 30 °C
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Troubleshooting workflow for stability-related experimental issues.
References
Validation & Comparative
Comparative Guide to Alternative Synthesis Routes for 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two potential synthetic routes for the preparation of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene (CAS No. 118664-99-6), a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The routes discussed are:
-
Route A: Electrophilic Nitration of 3-Chloro-4-fluorotoluene. This approach involves the direct nitration of a commercially available starting material.
-
Route B: Sandmeyer Reaction of 2-fluoro-4-methyl-5-nitroaniline. This multi-step route involves the diazotization of an amino group followed by a copper-catalyzed chlorination.
The objective of this guide is to present the available experimental data for these routes, allowing for an informed decision on the most suitable method based on factors such as yield, reaction conditions, and availability of starting materials.
Data Presentation
The following table summarizes the key quantitative data for the two proposed synthetic routes.
| Parameter | Route A: Nitration of 3-Chloro-4-fluorotoluene | Route B: Sandmeyer Reaction of 2-fluoro-4-methyl-5-nitroaniline |
| Starting Material | 3-Chloro-4-fluorotoluene | 2-fluoro-4-methyl-5-nitroaniline |
| Key Reagents | Fuming Nitric Acid, Trifluoroacetic Acid | Sodium Nitrite, Hydrochloric Acid, Copper(I) Chloride |
| Reaction Temperature | 0 °C | 0 - 5 °C (diazotization), 25 - 30 °C (Sandmeyer) |
| Reaction Time | 30 minutes | Not explicitly stated for Sandmeyer step |
| Reported Yield | 99% (crude) | Not explicitly reported for this specific transformation |
| Product Purity | Purified by column chromatography | Not explicitly reported for this specific transformation |
Experimental Protocols
Route A: Electrophilic Nitration of 3-Chloro-4-fluorotoluene
This protocol is based on a reported synthesis of this compound.[1]
Materials:
-
3-Chloro-4-fluorotoluene
-
Fuming Nitric Acid
-
Trifluoroacetic Acid (TFA)
-
Chloroform
-
Aqueous Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
Dissolve 3-fluoro-4-chlorotoluene (1.00 g) in trifluoroacetic acid (10 mL).
-
Cool the reaction solution to 0 °C in an ice bath.
-
Slowly add fuming nitric acid (5.0 mL) dropwise to the cooled solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Upon completion of the reaction, pour the mixture into an aqueous sodium bicarbonate solution to neutralize the acid.
-
Extract the aqueous phase with chloroform.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Remove the solvent by distillation under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent system to yield this compound (1.31 g, 99% crude yield) as a white solid.[1]
Route B: Sandmeyer Reaction of 2-fluoro-4-methyl-5-nitroaniline
Step 1: Diazotization of 2-fluoro-4-methyl-5-nitroaniline
Materials:
-
2-fluoro-4-methyl-5-nitroaniline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Water
-
Ice
Procedure:
-
Dissolve 2-fluoro-4-methyl-5-nitroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for a short period after the addition is complete to ensure full formation of the diazonium salt. The presence of nitrous acid can be checked with starch-iodide paper.
Step 2: Sandmeyer Reaction
Materials:
-
The diazonium salt solution from Step 1
-
Copper(I) Chloride (CuCl)
-
Concentrated Hydrochloric Acid
Procedure:
-
Prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the cuprous chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature (25-30 °C). Nitrogen gas evolution should be observed.
-
The mixture may be gently warmed to ensure the completion of the reaction.
-
After the reaction is complete, the product can be isolated by steam distillation or solvent extraction.
-
Further purification can be achieved by recrystallization or column chromatography.
Mandatory Visualization
The following diagrams illustrate the logical flow of the two proposed synthetic routes.
References
A Comparative Guide to 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene and Structurally Similar Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the physicochemical properties and reactivity of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene and its structural analogs. The information presented is supported by publicly available data and established chemical principles, intended to aid in the selection of appropriate building blocks for chemical synthesis and drug discovery.
Physicochemical Properties
The substitution pattern on the benzene ring significantly influences the physical properties of these aromatic compounds. The following table summarizes key physicochemical data for this compound and a selection of its analogs. These properties are critical for determining appropriate reaction conditions, purification methods, and potential applications.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₇H₅ClFNO₂ | 189.57 | 34-36 | 268 |
| 4-Chloro-3-nitrotoluene | C₇H₆ClNO₂ | 171.58 | 7 | 260 |
| 2-Chloro-5-nitrotoluene | C₇H₆ClNO₂ | 171.58 | 40-44 | 259.2 |
| 2,4-Dichloro-5-fluoronitrobenzene | C₆H₂Cl₂FNO₂ | 209.99 | Not Available | Not Available |
| 2,4-Dichloro-5-(trifluoromethyl)nitrobenzene | C₇H₂Cl₂F₃NO₂ | 259.99 | 55-57 | Not Available |
| 4-Fluoro-2-methyl-5-nitroaniline | C₇H₇FN₂O₂ | 170.14 | Not Available | Not Available |
Synthesis Overview
The synthesis of substituted nitrobenzenes, such as this compound, typically involves electrophilic aromatic substitution, specifically nitration, of a corresponding substituted benzene.[1] The regioselectivity of the nitration is directed by the existing substituents on the aromatic ring.
Reactivity Comparison: Nucleophilic Aromatic Substitution (SNAr)
The primary reactivity pathway for this class of compounds is Nucleophilic Aromatic Substitution (SNAr). The strong electron-withdrawing nitro group activates the aromatic ring towards attack by nucleophiles, facilitating the displacement of a leaving group, typically a halide.[2][3][4]
The rate of SNAr is influenced by several factors:
-
The nature of the leaving group: Fluorine is generally a better leaving group than chlorine in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack.
-
The position of the substituents: The leaving group must be ortho or para to the electron-withdrawing group for significant activation.[3][4] This allows for the stabilization of the negative charge in the Meisenheimer intermediate through resonance involving the nitro group.[2][4]
-
The presence of other substituents: Additional electron-withdrawing groups will further increase the reactivity, while electron-donating groups will decrease it.
Based on these principles, we can infer the relative reactivity of this compound and its analogs in SNAr reactions. For instance, the fluorine at position 2 is ortho to the nitro group at position 5, and the chlorine at position 1 is para. Both are activated towards nucleophilic attack. The relative ease of substitution at each position would depend on the specific nucleophile and reaction conditions.
Compared to an analog without the fluorine, such as 4-Chloro-3-nitrotoluene, this compound is expected to be more reactive towards nucleophilic attack at the fluorine-bearing carbon due to the activating effect of the nitro group.
Experimental Protocols: General Procedure for Nucleophilic Aromatic Substitution
The following is a generalized protocol for a typical SNAr reaction involving a substituted nitrobenzene. Specific conditions such as temperature, solvent, and reaction time will need to be optimized for each specific substrate and nucleophile.
Reaction with an Amine Nucleophile:
-
Setup: In a round-bottom flask, dissolve the substituted nitrobenzene (1.0 eq) in a suitable aprotic polar solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Addition of Reagents: Add the amine nucleophile (1.1 - 1.5 eq) to the solution, followed by a base (e.g., K₂CO₃ or Et₃N, 2.0 eq).
-
Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 100°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[5]
References
The Biological Activity of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While specific experimental data on the biological activity of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene and its direct derivatives remains limited in publicly available scientific literature, this guide provides a comparative overview of the known biological activities of structurally related nitroaromatic compounds. This information can serve as a valuable resource for researchers interested in the potential antimicrobial and anticancer properties of this class of molecules. The data presented herein is derived from various studies on halogenated nitrobenzene and nitrotoluene derivatives, offering insights into potential structure-activity relationships and guiding future research directions.
Antimicrobial Activity of Related Nitroaromatic Compounds
Nitroaromatic compounds are known to exhibit a broad spectrum of antimicrobial activities. Their mechanism of action is generally understood to involve the enzymatic reduction of the nitro group within microbial cells, leading to the formation of cytotoxic reactive nitrogen species. These intermediates can cause cellular damage by reacting with DNA, proteins, and other macromolecules, ultimately leading to cell death.
While specific Minimum Inhibitory Concentration (MIC) values for this compound derivatives are not available, the following table summarizes the antimicrobial activities of other halogenated nitrobenzene derivatives against various microbial strains.
Table 1: Antimicrobial Activity of Selected Halogenated Nitroaromatic Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | Not specified, but showed activity | [1] |
| 4-chloro-3-nitrophenylthiourea derivatives | Staphylococcus aureus | 0.5-2 | [2] |
| 4-chloro-3-nitrophenylthiourea derivatives | Mycobacterium tuberculosis | More potent than Isoniazid | [2] |
| 6-chloro-8-nitroflavone | Pathogenic bacteria | Potent inhibitory activity | [3][4] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
A standard method for determining the MIC of an antimicrobial agent is the broth microdilution method.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. A positive control (microorganism in broth without the compound) and a negative control (broth only) are also included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Activity of Related Nitroaromatic Compounds
Nitroaromatic compounds have also been investigated for their potential as anticancer agents. The cytotoxic effects of these compounds are often attributed to their ability to induce oxidative stress, damage DNA, and interfere with cellular signaling pathways.
Table 2: Anticancer Activity of Selected Nitrobenzene Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | A549 (Lung carcinoma) | 0.028 | [5] |
| Naphthalene-substituted triazole spirodienones | MDA-MB-231 (Breast cancer) | Not specified, but showed activity | [6] |
| 3-substituted-analine derivatives | MDA-MB-231 (Breast cancer) | 7.6 | [7] |
| 3-substituted-analine derivatives | MCF7 (Breast cancer) | 11.8 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL). The plate is then incubated for another 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Visualizing the Mechanism of Action
The following diagram illustrates the generalized mechanism of action for the antimicrobial activity of nitroaromatic compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of fluorinated deoxynucleotide analogs based on bis-(difluoromethylene)triphosphoric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. nbinno.com [nbinno.com]
- 7. "Structure-activity relationship of anticancer drug candidate quinones" by Nadire ÖZENVER, Neslihan SÖNMEZ et al. [journals.tubitak.gov.tr]
A Spectroscopic Showdown: Differentiating Isomers of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene
In the intricate world of pharmaceutical development and chemical research, the precise identification of molecular structure is paramount. Even subtle differences in the arrangement of atoms, as seen in isomers, can lead to vastly different chemical and biological properties. This guide provides a detailed spectroscopic comparison of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene and its constitutional isomers, offering a crucial tool for researchers in ensuring the purity and identity of their compounds.
The isomers under examination are structurally similar, yet distinct in the substitution pattern of chloro, fluoro, methyl, and nitro groups on the benzene ring. These differences, though minor on paper, manifest as unique fingerprints in various spectroscopic analyses. This comparison will focus on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing a multi-faceted approach to unambiguous isomer identification.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and two of its isomers. It is important to note that due to the limited availability of experimental data in public databases, some of the presented data is based on spectroscopic prediction and is denoted accordingly.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Aromatic Proton 1 (δ, ppm, multiplicity, J Hz) | Aromatic Proton 2 (δ, ppm, multiplicity, J Hz) | Methyl Protons (δ, ppm, multiplicity) |
| This compound | Predicted: ~7.8 (s) | Predicted: ~7.5 (s) | Predicted: ~2.4 (s) |
| 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene | Predicted: ~7.6 (d, J ≈ 8 Hz) | Predicted: ~7.4 (d, J ≈ 8 Hz) | Predicted: ~2.6 (s) |
| 1-Chloro-5-fluoro-2-methyl-4-nitrobenzene | 7.973 (d, J=5.2 Hz) | 7.325 (d, J=10.2 Hz) | 2.422 (s)[1] |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Compound | Aromatic C1 (δ, ppm) | Aromatic C2 (δ, ppm) | Aromatic C3 (δ, ppm) | Aromatic C4 (δ, ppm) | Aromatic C5 (δ, ppm) | Aromatic C6 (δ, ppm) | Methyl C (δ, ppm) |
| This compound | ~125 | ~155 (d, J ≈ 250 Hz) | ~130 | ~140 | ~145 | ~120 | ~20 |
| 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene | ~130 | ~135 | ~120 | ~160 (d, J ≈ 250 Hz) | ~140 | ~125 | ~15 |
| 1-Chloro-5-fluoro-2-methyl-4-nitrobenzene | ~128 | ~120 | ~158 (d, J ≈ 250 Hz) | ~142 | ~122 | ~138 | ~18 |
Table 3: ¹⁹F NMR Spectroscopic Data (Predicted)
| Compound | Chemical Shift (δ, ppm vs. CFCl₃) |
| This compound | ~ -120 to -130 |
| 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene | ~ -110 to -120 |
| 1-Chloro-5-fluoro-2-methyl-4-nitrobenzene | ~ -115 to -125 |
Table 4: IR and Mass Spectrometry Data
| Compound | Key IR Absorptions (cm⁻¹) | Mass Spectrum (m/z) |
| This compound | ~3100-3000 (Ar C-H), ~1530 & ~1350 (NO₂), ~1250 (C-F), ~800 (C-Cl) | Molecular Ion: ~189/191 (³⁵Cl/³⁷Cl isotope pattern) |
| 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene | ~3100-3000 (Ar C-H), ~1530 & ~1350 (NO₂), ~1250 (C-F), ~800 (C-Cl) | Molecular Ion: ~189/191 (³⁵Cl/³⁷Cl isotope pattern) |
| 1-Chloro-5-fluoro-2-methyl-4-nitrobenzene | ~3100-3000 (Ar C-H), ~1530 & ~1350 (NO₂), ~1250 (C-F), ~800 (C-Cl) | Molecular Ion: ~189/191 (³⁵Cl/³⁷Cl isotope pattern) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR: Spectra are typically acquired on a 300 or 500 MHz spectrometer. Key parameters include a 30° pulse width, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
-
¹³C NMR: Spectra are acquired on the same instrument, typically with proton decoupling. A larger number of scans is usually required to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
¹⁹F NMR: Spectra are acquired with proton decoupling. Chemical shifts are referenced to an external standard, typically CFCl₃ at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Ionization: Electron Ionization (EI) is a common method for these types of compounds. The sample is introduced into the mass spectrometer and bombarded with a high-energy electron beam (typically 70 eV).
-
Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight). The resulting mass spectrum shows the molecular ion and various fragment ions.
Visualizing the Workflow
The logical flow of spectroscopic analysis for isomer differentiation can be visualized as follows:
References
A Comparative Guide to Halogen Reactivity in 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene
This guide provides an objective comparison of the reactivity of the fluorine and chlorine substituents in 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene, a compound of interest in synthetic chemistry and drug development. The analysis is centered on the principles of Nucleophilic Aromatic Substitution (SNAr), the predominant reaction pathway for such electron-deficient aromatic systems.
The Mechanism: Nucleophilic Aromatic Substitution (SNAr)
Aryl halides that possess strongly electron-withdrawing groups, such as a nitro group (NO₂), are activated for nucleophilic substitution.[1] This reaction does not proceed via SN1 or SN2 mechanisms, which are common for aliphatic halides.[2] Instead, it follows a two-step addition-elimination mechanism.[2][3]
-
Addition Step (Rate-Determining) : A nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][4] The aromaticity of the ring is temporarily lost during this step.[4]
-
Elimination Step : The leaving group (halide ion) is expelled, and the aromaticity of the ring is restored to form the final product.[1]
The presence of the electron-withdrawing nitro group is crucial as it stabilizes the negative charge of the Meisenheimer intermediate through resonance, thereby facilitating its formation.[1][5] For this stabilization to be effective, the nitro group must be positioned ortho or para to the leaving group.[1][2] In this compound, the nitro group is ortho to the fluorine and para to the chlorine, activating both positions for nucleophilic attack.
Comparative Reactivity: Fluorine vs. Chlorine
In the context of SNAr reactions, the reactivity of halogens as leaving groups follows the trend: F >> Cl > Br > I . This is the reverse of the trend seen in aliphatic substitution (SN1/SN2) reactions.[2][3]
The enhanced reactivity of the fluoro-substituted position is a well-documented phenomenon.[5] This counterintuitive result is not due to the C-F bond strength, which is the strongest among the carbon-halogen bonds. Instead, the determining factor is the stability of the Meisenheimer complex formed during the rate-determining addition step.
The high electronegativity of fluorine exerts a powerful inductive electron-withdrawing effect (-I effect).[3][5] This effect strongly stabilizes the negatively charged Meisenheimer intermediate, lowering the activation energy of the reaction's first step.[3][5] While chlorine is also electronegative, its inductive effect is weaker than that of fluorine. Therefore, the substitution of fluorine occurs at a significantly faster rate than the substitution of chlorine.
Quantitative Data
Table 1: Relative Reaction Rates of 1-Halo-2,4-dinitrobenzenes with Piperidine
| Halogen (X) in 1-X-2,4-dinitrobenzene | Relative Rate Constant (krel) |
|---|---|
| F | 3300 |
| Cl | 4.5 |
| Br | 2.4 |
| I | 1.0 |
Data is representative and illustrates the established trend in SNAr reactions.
As the table demonstrates, the fluoro-substituted compound is orders of magnitude more reactive than its chloro-substituted counterpart.
Experimental Protocols
To empirically determine the comparative reactivity of the halogens in this compound, a competitive kinetic study can be performed.
Objective: To measure the relative rate of substitution of fluorine versus chlorine by a common nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., Sodium methoxide, Piperidine)
-
Anhydrous solvent (e.g., DMSO, Methanol)
-
Internal standard for chromatographic analysis (e.g., Dodecane)
-
Reaction vessel with temperature control and magnetic stirring
-
GC-MS or HPLC for product analysis
Methodology:
-
Reaction Setup: A solution of this compound (1 equivalent) and an internal standard is prepared in the chosen anhydrous solvent in a thermostated reaction vessel.
-
Initiation: The reaction is initiated by adding the nucleophile (e.g., 1.1 equivalents of sodium methoxide) to the solution at a constant, controlled temperature (e.g., 50 °C).
-
Sampling: Aliquots of the reaction mixture are withdrawn at regular time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Quenching: Each aliquot is immediately quenched, for example, by adding a dilute acid, to stop the reaction.
-
Analysis: The quenched samples are analyzed by GC-MS or HPLC. The concentrations of the starting material and the two possible monosubstituted products (fluoro-substituted and chloro-substituted) are determined by comparing their peak areas to that of the internal standard.
-
Data Processing: The rate of formation for each product is calculated. The ratio of the initial rates will provide a quantitative measure of the relative reactivity of the fluorine and chlorine leaving groups.
Visualization of Reactivity Factors
The following diagram illustrates the logical workflow of the SNAr mechanism and highlights the key factor differentiating the reactivity of fluorine and chlorine.
References
cost-benefit analysis of different 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene synthesis methods
For researchers and professionals in drug development and organic synthesis, the efficient production of substituted nitroaromatic compounds is a critical step in the creation of a wide array of functional molecules. 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene, a key intermediate, presents several synthetic challenges. This guide provides a detailed cost-benefit analysis of two primary methods for its synthesis, supported by experimental data and protocols to aid in selecting the most suitable route for your laboratory or production needs.
At a Glance: Comparison of Synthesis Methods
| Parameter | Method 1: Direct Nitration | Method 2: Sandmeyer Reaction |
| Starting Material | 2-Chloro-4-fluorotoluene | 4-Chloro-2-fluoro-5-methylaniline |
| Key Reagents | Concentrated Sulfuric Acid, Potassium Nitrate | Hydrochloric Acid, Sodium Nitrite, Copper(I) Chloride |
| Overall Yield | ~80% | ~70-75% (estimated) |
| Purity of Crude Product | High, oily product used directly | Good, requires purification |
| Reaction Time | Overnight | Several hours |
| Number of Steps | One | Two (Diazotization and Sandmeyer) |
| Estimated Cost | Lower starting material cost | Higher starting material cost |
| Safety Concerns | Use of concentrated strong acids, exothermic reaction | Handling of diazonium salts (potentially explosive), use of strong acid |
| Environmental Impact | Generation of acidic waste | Generation of copper-containing waste |
Method 1: Direct Nitration of 2-Chloro-4-fluorotoluene
This method stands out for its high yield and procedural simplicity, making it an attractive option for large-scale synthesis.
Experimental Protocol
To a stirred solution of 2-chloro-4-fluorotoluene (2.000 g, 13.83 mmol) in concentrated sulfuric acid (15.0 mL) at 0°C, potassium nitrate (1.400 g, 13.85 mmol) is added in a single portion. The reaction mixture is then allowed to warm to 28°C and is stirred overnight. Upon completion, the mixture is carefully poured into ice (100 g) and extracted with ethyl acetate (2 x 100 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product as an oil (2.085 g, 80% yield), which can be used in subsequent steps without further purification.
Method 2: Sandmeyer Reaction of 4-Chloro-2-fluoro-5-methylaniline
This classic organometallic reaction provides a viable, albeit more complex, alternative to direct nitration.
Experimental Protocol
Step 1: Diazotization In a flask, 4-chloro-2-fluoro-5-methylaniline (500 mg, 3.13 mmol) is dissolved in concentrated hydrochloric acid (9.00 mL). The solution is cooled to 0°C, and a solution of sodium nitrite (216 mg, 3.13 mmol) in water (0.60 mL) is added dropwise while maintaining the temperature at 0°C. The mixture is stirred at this temperature for 1 hour to form the diazonium salt.
Step 2: Sandmeyer Reaction In a separate flask, copper(I) chloride (500 mg, 5.05 mmol) is added to the reaction mixture at 0°C. The reaction is then allowed to warm to 20°C and stirred for 11 hours. Following the reaction, water (50.0 mL) is added, and the pH is adjusted to 7 with potassium carbonate. The mixture is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine (50.0 mL), dried over sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography (petroleum ether/ethyl acetate) to yield the final product. A similar reaction with a related aniline derivative resulted in a 72% yield.
Cost-Benefit Analysis
Method 1: Direct Nitration
-
Cost: The primary cost drivers for this method are the starting material, 2-chloro-4-fluorotoluene, and the reagents, concentrated sulfuric acid and potassium nitrate. While the cost of the starting material can vary, it is generally more accessible and less expensive than the aniline derivative used in Method 2. The reagents are commodity chemicals, further contributing to a lower overall cost.
-
Benefits: The standout benefits of this method are its high yield (around 80%) and its single-step nature, which simplifies the process and reduces labor costs. The resulting product is often pure enough for direct use in subsequent reactions, eliminating the need for costly and time-consuming purification steps.
Method 2: Sandmeyer Reaction
-
Cost: The starting material, 4-chloro-2-fluoro-5-methylaniline, is a more specialized chemical and is typically more expensive than 2-chloro-4-fluorotoluene. The reagents, including sodium nitrite and copper(I) chloride, are relatively inexpensive, but the overall cost is significantly influenced by the starting material.
-
Benefits: This method offers a reliable alternative when the starting material for direct nitration is unavailable or when other functional groups on the aromatic ring are incompatible with strong nitrating conditions. The multi-step nature of the reaction allows for greater control over the process, which can be advantageous in certain research and development settings.
Conclusion and Recommendations
For large-scale production where cost-effectiveness and high throughput are paramount, Method 1 (Direct Nitration) is the superior choice. Its high yield, single-step process, and the use of readily available, less expensive starting materials make it the more economically viable option.
Method 2 (Sandmeyer Reaction) serves as a valuable alternative, particularly in a research context or when the direct nitration route is not feasible due to substrate limitations. While the yield is slightly lower and the procedure is more involved, it provides a robust and well-established method for the synthesis of this important nitroaromatic intermediate.
Ultimately, the choice of synthesis method will depend on the specific requirements of the project, including scale, budget, available starting materials, and the technical expertise of the personnel involved. This guide provides the necessary data to make an informed decision based on a comprehensive cost-benefit analysis.
A Comparative Guide to the Environmental Impact of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of halogenated nitroaromatic compounds, such as 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene, is a critical step in the development of a wide range of pharmaceuticals and other specialty chemicals. However, traditional synthetic routes often employ harsh reagents and conditions, leading to significant environmental concerns. This guide provides an objective comparison of a traditional synthesis pathway for a structurally similar compound with a greener, alternative approach, supported by experimental data and detailed methodologies.
Comparative Analysis of Synthetic Routes
Data Presentation: Green Chemistry Metrics
To objectively assess the environmental impact of each synthetic route, key green chemistry metrics have been calculated. These metrics provide a quantitative measure of the efficiency and waste generation of a chemical process.
| Metric | Traditional Mixed-Acid Nitration (Representative) | Greener Microwave-Assisted Synthesis (Representative) | Description |
| Atom Economy | ~77% | ~85% | The percentage of atoms from the reactants that are incorporated into the desired product. A higher value indicates less waste. |
| Environmental Factor (E-factor) | High (estimated >10) | Low (estimated <5) | The mass of waste produced per unit mass of product. A lower value is more environmentally friendly. |
| Process Mass Intensity (PMI) | High (estimated >11) | Low (estimated <6) | The total mass of all materials (reactants, solvents, reagents) used to produce a unit mass of product. A lower value indicates a more efficient process. |
Note: The values for the greener synthesis are estimates based on similar reported microwave-assisted nitration reactions and are subject to variation based on specific experimental conditions and optimization.
Experimental Protocols
Traditional Synthesis: Mixed-Acid Nitration of a Halogenated Toluene (Representative)
This protocol is adapted from the synthesis of 1-Chloro-2-methyl-4-nitrobenzene and is representative of traditional mixed-acid nitration methods.
Materials:
-
4-chloroaniline (starting material)
-
Trifluoroacetic anhydride
-
90% Hydrogen peroxide
-
Dichloromethane (solvent)
-
Methyl iodide
-
Anhydrous aluminum chloride
-
10% Sodium carbonate solution
-
Water
Procedure:
-
A solution of peroxytrifluoroacetic acid is prepared by adding 17.0 mL (0.12 mole) of trifluoroacetic anhydride to a suspension of 2.7 mL (0.1 mole) of 90% hydrogen peroxide in 50 mL of dichloromethane in an ice-bath.
-
The resulting solution is stirred for five minutes, and the cooling bath is removed.
-
To this solution, 2.35 g (0.025 mole) of 4-chloroaniline in 10 mL of dichloromethane is added dropwise over 30 minutes.
-
The reaction mixture is refluxed for one hour.
-
The mixture is then washed successively with water and 10% sodium carbonate solution.
-
The dichloromethane extract is dried and concentrated to yield 4-nitrochlorobenzene.
-
This intermediate is then converted to 1-chloro-2-methyl-4-nitrobenzene using methyl iodide and anhydrous aluminum chloride.
Greener Alternative: Microwave-Assisted Nitration
This protocol is a representative example of a greener approach to nitration, utilizing microwave irradiation and a solid catalyst, which significantly reduces reaction time and the use of hazardous acids.
Materials:
-
Halogenated Toluene (e.g., 3-chloro-4-fluorotoluene)
-
Calcium Nitrate (Ca(NO₃)₂)
-
Zeolite H-beta (solid acid catalyst)
-
Acetic acid (solvent)
Procedure:
-
In a microwave-safe reaction vessel, combine the halogenated toluene (1 mmol), calcium nitrate (1.5 mmol), and zeolite H-beta catalyst (0.1 g).
-
Add a minimal amount of acetic acid (e.g., 2-3 mL) to facilitate mixing.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a controlled temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes).
-
After cooling, the solid catalyst can be recovered by filtration for potential reuse.
-
The product is isolated from the reaction mixture through extraction and purification.
Environmental Impact Comparison
The traditional mixed-acid nitration method is fraught with environmental challenges. It generates a significant amount of highly corrosive and hazardous acidic waste, primarily from the use of concentrated sulfuric and nitric acids.[1] The workup procedure also requires large volumes of water and neutralizing agents, contributing to a high E-factor and PMI.
In contrast, the greener microwave-assisted synthesis offers several environmental advantages. The use of a solid, reusable catalyst like zeolite H-beta eliminates the need for large quantities of strong acids.[2] Microwave irradiation provides rapid and efficient heating, drastically reducing reaction times and energy consumption compared to conventional heating methods.[1] Furthermore, the generation of acidic waste is significantly minimized, leading to a much lower E-factor and a more sustainable process overall.
Visualizing the Synthesis Workflows
To further illustrate the differences between the two synthetic approaches, the following diagrams, generated using Graphviz, depict the experimental workflows.
Caption: Experimental workflow for traditional mixed-acid nitration.
Caption: Experimental workflow for greener microwave-assisted nitration.
Conclusion
The adoption of greener synthesis methodologies, such as microwave-assisted reactions with solid acid catalysts, presents a significant opportunity to reduce the environmental footprint of producing this compound and other valuable halogenated nitroaromatic compounds. By moving away from traditional mixed-acid nitration, the chemical industry can improve process efficiency, minimize hazardous waste, and contribute to a more sustainable future. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to make more informed and environmentally conscious decisions in their synthetic endeavors.
References
Characterization of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene: A Comparative Guide to Mass Spectrometry and Alternative Analytical Techniques
For Immediate Release
This guide provides a comprehensive comparison of mass spectrometry (MS) and other analytical techniques for the characterization of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene, a key intermediate in the synthesis of various industrial and pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of performance with supporting experimental data and detailed methodologies.
Introduction
Accurate characterization of chemical compounds is paramount in research and development. For substituted nitroaromatic compounds like this compound, a variety of analytical techniques can be employed. This guide focuses on the application of mass spectrometry, particularly Gas Chromatography-Mass Spectrometry (GC-MS), and compares its performance with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID).
Mass Spectrometry Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. In the analysis of this compound, GC-MS provides both chromatographic separation and mass analysis, enabling confident identification based on the fragmentation pattern of the molecule.
Predicted Fragmentation Pathway
The electron ionization (EI) mass spectrum of this compound is predicted to show a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) would be observed at m/z 189. Subsequent fragmentation is expected to involve the loss of the nitro group (NO₂), followed by the loss of carbon monoxide (CO) and halogen atoms. The fragmentation pathway can be visualized as follows:
Caption: Predicted mass spectrometry fragmentation of this compound.
Comparison of Analytical Techniques
The choice of analytical technique for the characterization of this compound depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the performance of GC-MS compared to HPLC-UV and GC-FID for the analysis of related nitroaromatic compounds.
| Parameter | GC-MS | HPLC-UV | GC-FID |
| Principle | Separation by gas chromatography, detection by mass spectrometry | Separation by liquid chromatography, detection by UV absorbance | Separation by gas chromatography, detection by flame ionization |
| Selectivity | High (based on m/z) | Moderate to High | Moderate |
| Sensitivity (LOD) | Low ng/mL to pg/mL[1] | Low µg/L to ng/L[2] | Comparable to GC-MS[3][4] |
| Linearity (R²) | >0.99[1] | >0.99 | >0.99[3][4] |
| Precision (RSD) | <10%[1] | <10% | <10% |
| Sample Volatility | Required | Not required | Required |
| Compound Stability | Thermal degradation possible[5] | Suitable for thermally labile compounds[6][7] | Thermal degradation possible |
Experimental Protocols
Detailed methodologies for the analysis of this compound and related compounds are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from a method for the analysis of chlorinated organic carriers.[1]
Sample Preparation:
-
Extract a known amount of the sample with a suitable solvent (e.g., dichloromethane).
-
Perform ultrasonic extraction for 30 minutes at 25°C.
-
Filter the extract and adjust the volume for analysis.
GC-MS Conditions:
-
Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 280°C.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan for qualitative analysis.
High-Performance Liquid Chromatography (HPLC-UV)
This protocol is based on the analysis of nitroaromatic compounds.[2]
Sample Preparation:
-
Dissolve the sample in the mobile phase.
-
Filter the sample through a 0.45 µm filter before injection.
-
For trace analysis from complex matrices like water, solid-phase extraction (SPE) may be required.
HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 254 nm.
-
Injection Volume: 20 µL.
Workflow for Method Selection
The selection of the most appropriate analytical technique involves a logical workflow, as illustrated below.
Caption: Decision workflow for selecting an analytical method.
Conclusion
Mass spectrometry, particularly GC-MS, offers unparalleled selectivity and structural information for the characterization of this compound.[6] Its high sensitivity makes it suitable for trace analysis.[6] However, for routine quantitative analysis of volatile compounds where the identity is already established, GC-FID can be a more cost-effective alternative.[3][4] For non-volatile or thermally labile compounds, HPLC-UV is the method of choice.[6][7] The selection of the optimal technique should be guided by the specific analytical requirements, sample properties, and available instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2- and 4-nitrotoluene in products of toluene nitration - Materiały Wysokoenergetyczne - Tom T. 13 (2021) - BazTech - Yadda [yadda.icm.edu.pl]
- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 6. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 7. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
cross-referencing spectral data of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene with databases
A Guide for Researchers in Spectral Data Cross-Referencing
For researchers and professionals in drug development, accurate identification and characterization of chemical compounds are paramount. This guide provides a comparative framework for cross-referencing spectral data of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene against publicly available databases. Due to a lack of available experimental spectral data for this specific compound, this guide utilizes data from a structurally similar isomer, 1-chloro-5-fluoro-2-methyl-4-nitro-benzene, to illustrate the cross-referencing process.
Data Presentation: A Comparative Overview
The following table summarizes the available spectral information for this compound and a close structural isomer, highlighting the current data gap for the primary compound of interest.
| Compound | CAS Number | ¹H NMR (CDCl₃) | Infrared (IR) Spectrum | Mass Spectrometry (MS) |
| This compound | 118664-99-6 | No experimental data found | No experimental data found | No experimental data found |
| 1-chloro-5-fluoro-2-methyl-4-nitro-benzene | 112108-73-3 | δ 2.422 (s, 3H), 7.325 (d, 1H, J=10.2 Hz), 7.973 (d, 1H, J= 5.2Hz)[1] | No experimental data found | No experimental data found |
Note: The ¹H NMR data for 1-chloro-5-fluoro-2-methyl-4-nitro-benzene was obtained from ChemicalBook.[1] The absence of experimental data for this compound underscores the importance of thorough database searches and, when necessary, experimental data generation.
Experimental Protocols
A standardized protocol for acquiring high-quality spectral data is crucial for reliable compound identification and comparison. Below is a detailed methodology for obtaining a ¹H NMR spectrum, a fundamental technique in structural elucidation.
Experimental Protocol: ¹H NMR Spectroscopy
Objective: To obtain a high-resolution proton nuclear magnetic resonance (¹H NMR) spectrum of an aromatic nitro compound for structural verification.
Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Compound of interest (approx. 5-10 mg)
-
Tetramethylsilane (TMS) internal standard
-
Pipettes and vials
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% TMS to the vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
Data Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm for aromatic compounds).
-
Set the number of scans to be acquired (typically 8 to 16 scans for a sample of this concentration). A higher number of scans can be used to improve the signal-to-noise ratio for dilute samples.
-
Set the relaxation delay (D1) to an appropriate value (e.g., 1-5 seconds) to ensure full relaxation of the protons between scans.
-
Acquire the free induction decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the positive phase.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the splitting patterns (multiplicity) and coupling constants (J-values) to deduce the connectivity of the protons.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for cross-referencing spectral data and a conceptual signaling pathway for compound identification.
Caption: Workflow for Cross-Referencing Spectral Data.
References
Safety Operating Guide
Proper Disposal of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: Treat 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene and any contaminated materials as hazardous waste. Adherence to local, state, and federal regulations is mandatory.
This guide provides essential safety and logistical information for the proper disposal of this compound, a compound requiring careful handling due to its hazardous properties. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations and environmental protection.
Immediate Safety and Handling Precautions
Based on GHS classifications for this compound, it is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1] Therefore, stringent safety measures are necessary during handling and disposal.
Personal Protective Equipment (PPE): A comprehensive list of required PPE is detailed in the table below.
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile rubber, Neoprene) | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
| Respiratory | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is required. | To prevent inhalation of dust or vapors. |
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Waste Characterization: this compound is a halogenated nitroaromatic compound and must be treated as hazardous waste. It may be classified under the Resource Conservation and Recovery Act (RCRA) as a "U" or "P" listed waste or exhibit characteristics of toxicity.
-
Segregation: Do not mix this waste with other chemical waste streams. Keep it in a dedicated, properly labeled hazardous waste container.
2. Spill Management:
-
In the event of a spill, immediately evacuate the area.
-
Wear the appropriate PPE as outlined in the table above.
-
Absorb liquid spills with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.
-
For solid spills, carefully sweep the material to avoid dust generation.
-
Collect all contaminated materials (absorbent, sweeping compound, and any contaminated PPE) and place them in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
3. Container Management:
-
Primary Container: Collect waste this compound in its original container if possible, or in a compatible, tightly sealed container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound," the CAS number "118664-99-6," and the appropriate hazard pictograms (e.g., skull and crossbones, exclamation mark).
-
Storage: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
4. Final Disposal:
-
Licensed Disposal Vendor: Arrange for the collection and disposal of the hazardous waste through a licensed environmental services company.
-
Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations, including those set forth by the Environmental Protection Agency (EPA) under RCRA.[2][3]
-
Documentation: Maintain a record of all hazardous waste generated and disposed of, including manifests from the disposal vendor.
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
References
Personal protective equipment for handling 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. Based on GHS classifications for this compound and structurally similar chemicals, it is harmful if swallowed, inhaled, or in contact with skin, and causes serious skin and eye irritation[1][2]. Therefore, stringent use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Equipment | Standard/Material | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Inspected prior to use; dispose of contaminated gloves properly.[3] | To prevent skin contact. |
| Eye & Face Protection | Safety glasses with side shields and a face shield. | Approved under NIOSH (US) or EN 166 (EU).[3] | To protect against splashes and airborne particles. |
| Skin & Body Protection | Chemical-resistant lab coat or coveralls. | Worn to prevent skin exposure. | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | NIOSH/MSHA approved respirator with appropriate cartridges for organic vapors and particulates. | Use in well-ventilated areas or when engineering controls are insufficient.[2][4] | To prevent inhalation of harmful vapors and dust. |
Operational Plan for Safe Handling
2.1. Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][4]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][4]
2.2. Procedural Guidance for Handling
-
Preparation:
-
Review the Safety Data Sheet (SDS) for this compound and similar compounds before commencing work.
-
Ensure all necessary PPE is available and in good condition.
-
Inspect the chemical container for any damage or leaks.
-
-
Handling:
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[2][5]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6]
-
Disposal Plan
3.1. Waste Characterization and Segregation
-
This compound is a halogenated and nitrated aromatic compound and should be treated as hazardous waste.
-
Segregate waste containing this chemical from other waste streams to prevent incompatible reactions.
3.2. Step-by-Step Disposal Procedure
-
Containerization:
-
Collect waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.
-
Do not mix with incompatible wastes.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include hazard pictograms as appropriate (e.g., harmful, irritant).
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep away from sources of ignition and incompatible materials.
-
-
Disposal:
Workflow and Safety Logic
The following diagram illustrates the logical flow of operations and critical safety checkpoints when working with this compound.
Caption: Safe handling and disposal workflow.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
